molecular formula C5H8N2O3 B1525582 1-(Carbamoylamino)cyclopropane-1-carboxylic acid CAS No. 861339-27-7

1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Cat. No.: B1525582
CAS No.: 861339-27-7
M. Wt: 144.13 g/mol
InChI Key: VECVSZDWIINWIK-UHFFFAOYSA-N
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Description

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Carbamoylamino)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Carbamoylamino)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(carbamoylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECVSZDWIINWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861339-27-7
Record name 1-(carbamoylamino)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

1-(Carbamoylamino)cyclopropane-1-carboxylic Acid: Structural Dynamics, Synthesis, and Biochemical Significance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in non-proteinogenic amino acids, I frequently encounter compounds that serve dual roles as synthetic intermediates and bioactive modulators. 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7) is a prime example. Structurally, it is the urea-capped derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), the ubiquitous plant hormone precursor and mammalian NMDA receptor modulator[1]. This whitepaper deconstructs the chemical rationale behind synthesizing this specific derivative, details a self-validating isolation protocol via the Bucherer-Bergs reaction, and maps its biochemical utility as a slow-release prodrug and metabolic sink.

Structural Identity and Chemical Rationale

The core structure of 1-(carbamoylamino)cyclopropane-1-carboxylic acid consists of a highly strained cyclopropane ring (contributing ~27.5 kcal/mol of ring strain) substituted at the C1 position with both a carboxylic acid and a carbamoylamino (-NH-CO-NH₂) group.

Why synthesize the N-carbamoyl derivative instead of using free ACC? Free ACC is highly polar, zwitterionic at physiological pH, and rapidly metabolized by ACC oxidase (ACO) into ethylene[2]. By capping the primary amine with a carbamoyl group, we achieve three critical physicochemical shifts:

  • Charge Neutralization: The zwitterionic character is abolished, significantly altering the partition coefficient (LogP) and enhancing membrane permeability.

  • Steric Shielding: The urea linkage sterically and electronically prevents the formation of the Schiff base intermediate with Pyridoxal Phosphate (PLP), effectively rendering it invisible to ACC deaminase.

  • Controlled Release: The carbamoyl group acts as a hydrolyzable protecting group. Ubiquitous amidases can slowly cleave the urea bond, providing a sustained, zero-order release of ACC for prolonged receptor agonism or continuous ethylene signaling in agricultural applications.

Synthetic Methodology: The Bucherer-Bergs Pathway

The most robust method for synthesizing sterically hindered, cyclic amino acids is the Bucherer-Bergs multicomponent reaction[3]. This pathway converts a cyclopropanone equivalent into a spirohydantoin, which is subsequently hydrolyzed. The causality of this pathway lies in the stability of the intermediate: the initial ring-opening of the hydantoin yields the stable hydantoic acid—which is exactly our target compound, 1-(carbamoylamino)cyclopropane-1-carboxylic acid.

Synthesis A Cyclopropanone Equivalent B KCN + (NH4)2CO3 (Bucherer-Bergs) A->B C 5-Azaspiro[2.4]heptane-4,6-dione (Spirohydantoin) B->C D Mild Base Hydrolysis (NaOH, H2O) C->D E 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid D->E F Harsh Hydrolysis (HCl, Heat) E->F G 1-Aminocyclopropane- 1-carboxylic acid (ACC) F->G

Fig 1: Bucherer-Bergs synthesis and controlled hydrolysis yielding the carbamoyl intermediate.

Biochemical Pathways and Receptor Interactions

In plant physiology, endogenous ACC levels are tightly regulated. Plants utilize N-malonyltransferase to convert excess ACC into N-malonyl-ACC (MACC), an irreversible metabolic sink[2].

Introducing 1-(carbamoylamino)cyclopropane-1-carboxylic acid into this system bypasses the endogenous synthesis bottleneck. Unlike MACC, the carbamoyl derivative acts as a reversible sink . It remains inert against ACC oxidase but can be enzymatically or hydrolytically reverted to active ACC. In mammalian neurology, where ACC acts as a partial agonist at the NMDA receptor's glycine-binding site (EC50 = 0.7-0.9 µM)[4], the carbamoyl derivative is currently being investigated as a blood-brain barrier (BBB) penetrant prodrug to attenuate neurotoxicity in ischemic models.

Biochemistry SAM S-Adenosyl-L-Methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO MACC N-Malonyl-ACC (Irreversible Sink) ACC->MACC N-Malonyltransferase CARB 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid ACC->CARB Carbamoylation ETH Ethylene (Plant Hormone) ACO->ETH SLOW Slow-Release ACC Pool CARB->SLOW Hydrolysis SLOW->ACC Re-entry

Fig 2: ACC metabolic pathways highlighting the carbamoyl derivative as a slow-release reservoir.

Quantitative Physicochemical Profiling

To understand the isolation mechanics, we must compare the physicochemical properties of the synthetic cascade intermediates. The data below illustrates why pH-based precipitation is a viable isolation strategy.

Property5-Azaspiro[5]heptane-4,6-dione (Hydantoin)1-(Carbamoylamino)cyclopropane-1-carboxylic acid1-Aminocyclopropane-1-carboxylic acid (ACC)
Molecular Weight 125.13 g/mol 144.13 g/mol 101.10 g/mol
Functional Groups Spiro-HydantoinUrea, Carboxylic AcidPrimary Amine, Carboxylic Acid
Ionization State NeutralWeak Acid (Anionic at pH > 4)Zwitterionic (at pH 7)
Aqueous Solubility ModerateLow at pH 3 (Precipitates) Extremely High (Soluble at all pH)
Biological Role Synthetic precursorSlow-release prodrug / IntermediateEthylene precursor / NMDA agonist

Experimental Protocol: Self-Validating Isolation

The following step-by-step protocol details the controlled hydrolysis of the spirohydantoin to isolate the carbamoyl intermediate. This is a self-validating system: if the hydrolysis is too aggressive, the reaction proceeds entirely to ACC. Because ACC is highly water-soluble at acidic pH, no precipitate will form during the final acidification step, immediately alerting the chemist to an over-hydrolyzed batch.

Reagents Required:

  • 5-Azaspiro[5]heptane-4,6-dione (10 mmol, 1.25 g)

  • Sodium Hydroxide (1M aqueous solution)

  • Hydrochloric Acid (1M aqueous solution)

Step-by-Step Methodology:

  • Alkaline Ring Opening: Suspend 10 mmol of 5-azaspiro[5]heptane-4,6-dione in 20 mL of 1M NaOH in a 50 mL round-bottom flask.

  • Controlled Heating: Heat the mixture to exactly 60°C for 2 hours. Causality note: Temperatures exceeding 80°C or prolonged exposure will cleave the urea bond, driving the reaction to the free amino acid (ACC) and releasing ammonia and CO₂.

  • Reaction Monitoring: Monitor the disappearance of the hydantoin via TLC (Eluent: EtOAc/MeOH 9:1). The hydantoic acid intermediate will remain at the baseline due to its carboxylate salt form.

  • Thermal Quenching: Once the starting material is consumed, rapidly cool the reaction mixture to 0°C using an ice-water bath to halt any further hydrolysis.

  • pH-Driven Precipitation: While maintaining 0°C, add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.0.

  • Isolation: The 1-(carbamoylamino)cyclopropane-1-carboxylic acid will precipitate as a white crystalline solid because it lacks the basic amine required to form a soluble hydrochloride salt. Filter the solid via vacuum filtration, wash with 5 mL of ice-cold distilled water, and dry under high vacuum for 12 hours.

References

  • Wikipedia Contributors. "1-Aminocyclopropane-1-carboxylic acid." Wikipedia, The Free Encyclopedia.[Link]

  • National Center for Biotechnology Information (NCBI). "1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator." PubMed Central.[Link]

  • ResearchGate. "Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives." Chemical Reviews / Synthetic Communications.[Link]

Sources

Synthesis Pathway for 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7), commonly referred to as 1-ureidocyclopropane-1-carboxylic acid, is a highly specialized cyclopropane derivative. Structurally, it is the ureido analog of 1-aminocyclopropanecarboxylic acid (ACC), the direct biochemical precursor to the plant hormone ethylene. The synthesis and functionalization of ACC derivatives have garnered significant attention not only in agrochemistry for plant growth regulation but also in medicinal chemistry, particularly for their emerging roles as modulators of human N-methyl-D-aspartate (NMDA) receptors.

This whitepaper provides an in-depth, self-validating protocol for the synthesis of 1-(carbamoylamino)cyclopropane-1-carboxylic acid, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Pathway Design

The core synthetic strategy relies on the carbamoylation of the primary amine of ACC. While isocyanates are traditionally used for urea synthesis, they are often moisture-sensitive and difficult to handle on a large scale. Instead, this pathway utilizes potassium cyanate (KOCN) in an aqueous medium[1].

At elevated temperatures, KOCN exists in equilibrium with isocyanic acid (HNCO). The zwitterionic ACC, which is highly soluble in water, serves as the nucleophile. The unprotonated amine fraction of ACC attacks the electrophilic carbon of the cyanate species. Because the reaction occurs in a neutral-to-slightly-basic aqueous suspension, the product initially forms as a highly soluble potassium carboxylate salt. Subsequent acidification forces the protonation of the carboxylate, driving the precipitation of the neutral, less soluble 1-(carbamoylamino)cyclopropane-1-carboxylic acid[1].

ChemWorkflow ACC 1-Aminocyclopropane-1-carboxylic acid (1.0 equiv) Reaction Reflux (3 h) Nucleophilic Addition ACC->Reaction KOCN Potassium Cyanate (KOCN) (1.57 equiv) KOCN->Reaction Water Aqueous Solvent (H2O) Water->Reaction Acidification Acidification (HCl, pH 2) 0-5 °C Reaction->Acidification Intermediate Potassium Salt Product 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid Acidification->Product Precipitation & CO2 Release

Caption: Chemical synthesis workflow for 1-(carbamoylamino)cyclopropane-1-carboxylic acid.

Quantitative Data & Stoichiometry

To ensure thermodynamic completion and high yield, an excess of the electrophile is utilized. The following table summarizes the stoichiometric parameters and the causality behind their selection, adapted from the foundational methodology by Schultes et al.[1].

ComponentFunctionQuantityMolar EquivalentsRationale
ACC Starting Material120 g (1.18 mol)1.0 eqPrimary amine source; zwitterionic nature necessitates a polar solvent[1].
KOCN Electrophile Source150 g (1.85 mol)1.57 eqExcess ensures complete conversion of the amine; decomposes safely upon acid quench[1].
H₂O Solvent500 mLN/ASolubilizes both the zwitterionic amino acid and the inorganic cyanate salt[1].
Conc. HCl Quenching AgentTo pH 2> 1.57 eqProtonates the intermediate potassium carboxylate to yield the insoluble free acid[1].

Self-Validating Experimental Protocol

As a Senior Application Scientist, I prioritize workflows that provide real-time, visual feedback to the chemist. This protocol is designed as a self-validating system , meaning the physical state of the reaction inherently confirms its progress without the immediate need for LC-MS or NMR analysis.

Step 1: Reagent Solubilization
  • Suspend 1-aminocyclopropanecarboxylic acid (120 g, 1.18 mol) in 500 mL of deionized water in a round-bottom flask equipped with a reflux condenser.

  • Add potassium cyanate (150 g, 1.85 mol) to the vigorously stirred suspension[1].

  • Causality: The suspension will initially be heterogeneous. Water is strictly required to dissolve the ionic KOCN and the highly polar zwitterionic ACC, facilitating the bimolecular collision.

Step 2: Thermal Activation (Nucleophilic Addition)
  • Heat the reaction mixture to reflux (~100 °C) and maintain for 3 hours[1].

  • Causality & Validation: Refluxing provides the necessary activation energy for the primary amine of ACC to attack the electrophilic carbon of the cyanate ion. Validation Marker 1: The mixture will transition from a cloudy suspension to a clear, homogeneous solution as the highly soluble potassium salt of 1-(carbamoylamino)cyclopropane-1-carboxylic acid is formed.

Step 3: Controlled Quenching and Precipitation
  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly add concentrated HCl dropwise until the pH reaches 2[1].

  • Causality & Validation: The addition of HCl protonates the ureido-carboxylate, converting it to the neutral, less water-soluble carboxylic acid. Validation Marker 2: A vigorous evolution of carbon dioxide gas will be observed. This effervescence is a critical self-validating marker indicating the acid-catalyzed decomposition of excess KOCN (forming NH₄Cl and CO₂). The cessation of gas evolution confirms complete quenching. Validation Marker 3: The target molecule will crash out of the cold solution as a white precipitate.

Step 4: Isolation
  • Filter the resulting white precipitate under vacuum.

  • Wash the filter cake thoroughly with ice-cold water to remove residual KCl and NH₄Cl salts, then dry under vacuum to afford the pure product.

Biological & Pharmacological Context

The synthesis of 1-(carbamoylamino)cyclopropane-1-carboxylic acid represents a critical divergence from natural plant biochemistry into synthetic pharmacology. While ACC is naturally oxidized by ACC oxidase to form ethylene, synthetic ureido derivatives of ACC bypass this pathway. Instead, these rigid, cyclopropane-constrained urea derivatives are actively explored for their spatial geometry, which allows them to act as selective modulators of human NMDA receptors, offering potential therapeutic avenues for neurological disorders.

BioContext SAM S-Adenosylmethionine (SAM) ACS ACC Synthase SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase ACC->ACO Biosynthesis KOCN Chemical Carbamoylation (KOCN, H2O) ACC->KOCN Synthetic Pathway Ethylene Ethylene (Plant Hormone) ACO->Ethylene Product 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid KOCN->Product NMDA NMDA Receptor Modulation Product->NMDA Pharmacological Target

Caption: Divergence of ACC from plant ethylene biosynthesis to synthetic pharmacological targeting.

References

  • Schultes, S., de Graaf, C., Berger, H., Mayer, M., Steffen, A., Haaksma, E. E. J., de Esch, I. J. P., Leurs, R., & Krämer, O. (2012). A medicinal chemistry perspective on melting point: matched molecular pair analysis of the effects of simple descriptors on the melting point of drug-like compounds. Med. Chem. Commun., 3, 584-591.[Link]

  • Bagdasaryan, S., Grigoryan, A., Sahradyan, M., & Mikaelyan, A. (2024). NEW APPROACH FOR SYNTHESIS OF 1-AMINOCYCLOPROPANE CARBOXYLIC ACID (ACC) DERIVATIVES AND EXPLORING THEM AS MODULATORS OF HUMAN N-METHYL-D-ASPARTATE (NMDA) RECEPTORS VIA DOCKING ANALYSIS. Russian-Armenian University.[Link]

Sources

In-Depth Technical Guide: The Biocatalytic Mechanism of Action of 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7), commonly referred to as N-carbamoyl-ACC, is a highly specialized intermediate in the biocatalytic synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC). While ACC is widely recognized as the direct biosynthetic precursor to the phytohormone ethylene in plants and a potent partial agonist at the NMDA receptor's glycine site in mammalian neurobiology, its direct chemical synthesis (e.g., via the Strecker reaction) is often constrained by low yields and harsh reaction conditions.

To circumvent these limitations, industrial biotechnology employs the "Hydantoinase Process" [1]. In this multi-enzymatic cascade, N-carbamoyl-ACC serves as the obligate, transient substrate that bridges raw cyclic ureides to high-value, non-canonical amino acid end-products[2]. This whitepaper details the biochemical mechanism of action of N-carbamoyl-ACC as a substrate, the structural enzymology governing its conversion, and the validated experimental workflows required to harness this pathway.

Biochemical Mechanism of Action: The Hydantoinase Process

The mechanism of action of N-carbamoyl-ACC is defined by its role as the central metabolic node in a two-step enzymatic cascade. It is generated upstream by a ring-opening event and consumed downstream by a highly specific amidohydrolase[3].

Upstream Generation: Hydantoinase Cleavage

The pathway initiates with 5-spirocyclopropanehydantoin. A metalloenzyme, Hydantoinase (EC 3.5.2.2) , utilizes a divalent cation (typically Zn²⁺ or Mn²⁺) to polarize a catalytic water molecule. This activated water attacks the cyclic amide bond of the hydantoin ring, yielding the linear intermediate: 1-(carbamoylamino)cyclopropane-1-carboxylic acid[3].

Downstream Processing: N-Carbamoylase Mechanism

N-carbamoyl-ACC acts as the direct substrate for N-carbamoylase (EC 3.5.1.77 / 3.5.1.87) . The mechanism of action within the active site of this enzyme is an irreversible amidohydrolase reaction characterized by the following atomic-level steps[4],[5]:

  • Nucleophilic Attack: A conserved catalytic cysteine (e.g., Cys172) in the N-carbamoylase active site is deprotonated by a neighboring glutamate residue acting as a general base. The resulting highly reactive thiolate anion executes a nucleophilic attack on the carbonyl carbon of the carbamoyl group of N-carbamoyl-ACC[4].

  • Transition State Stabilization: This attack forms a negatively charged tetrahedral transition state, which is electrostatically stabilized by an oxyanion hole within the enzyme's binding pocket[4].

  • Acyl-Enzyme Formation: The C–N bond is cleaved. The amino leaving group is protonated by the general acid (Glutamate), releasing ammonia ( NH3​ ) and forming a covalent acyl-enzyme intermediate[5].

  • Hydrolysis and Product Release: A water molecule is activated by the same glutamate residue to attack the acyl-enzyme complex. This breaks the thioester bond, releasing carbon dioxide ( CO2​ ) and the free amino acid, ACC, while regenerating the resting state of the enzyme[4].

G H 5-Spirocyclopropanehydantoin (Starting Material) E1 Hydantoinase (Ring Opening) H->E1 N 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (N-carbamoyl-ACC) E1->N + H2O E2 N-Carbamoylase (Amidohydrolase) N->E2 ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) E2->ACC + NH3 + CO2 Plant Plant Physiology: Ethylene Biosynthesis ACC->Plant Neuro Neuroscience: NMDA Receptor Agonist ACC->Neuro

Caption: The Biocatalytic Cascade of the Hydantoinase Process for ACC Synthesis.

Mechanism Sub N-carbamoyl-ACC (Substrate) Tetra Tetrahedral Transition State Sub->Tetra Cys Catalytic Cys172 (Nucleophile) Cys->Tetra Attack Acyl Acyl-Enzyme Intermediate Tetra->Acyl - NH3 Prod Free ACC + CO2 (Regenerated Enzyme) Acyl->Prod Hydrolysis Water Activated H2O (via Glu Base) Water->Acyl Attack

Caption: Active Site Mechanism of N-Carbamoylase Acting on N-carbamoyl-ACC.

Experimental Workflows & Protocols

To leverage N-carbamoyl-ACC in a laboratory or industrial setting, researchers must establish a robust biotransformation protocol. The following self-validating system ensures high conversion rates while monitoring for product inhibition and enzyme degradation.

Protocol 1: Biocatalytic Synthesis and Isolation of N-Carbamoyl-ACC
  • Substrate Preparation: Suspend 50 mM of 5-spirocyclopropanehydantoin in 100 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Introduce recombinant Hydantoinase at a final concentration of 5 U/mL.

    • Causality Note: Supplement the buffer with 1 mM MnCl2​ . Hydantoinases are metalloenzymes; the divalent cation is strictly required to polarize the water molecule necessary for the initial nucleophilic attack on the hydantoin ring[3].

  • Incubation: Incubate the mixture at 40°C under gentle agitation (150 rpm) for 12 hours.

  • Termination & Isolation: Terminate the reaction by adjusting the pH to 5.0 using 1 M HCl. Isolate the accumulated N-carbamoyl-ACC using anion-exchange chromatography (e.g., Dowex 1X8), eluting with a dilute formic acid gradient.

Protocol 2: Enzymatic Conversion to ACC and Quantification
  • Reaction Setup: Dissolve the isolated N-carbamoyl-ACC to a concentration of 20 mM in 50 mM potassium phosphate buffer (pH 7.5).

  • Cleavage Reaction: Add 10 U/mL of purified N-carbamoylase.

    • Causality Note: Add 1 mM Dithiothreitol (DTT). The active site of N-carbamoylase relies on a highly reactive thiolate anion (Cys172). In ambient aerobic conditions, this cysteine is prone to forming inactive disulfide dimers. DTT maintains the reducing environment necessary to preserve the nucleophilic character of the active site[5].

  • Incubation: Incubate at 35°C for 6-8 hours. Monitor the pH continuously; as ammonia is released during the cleavage of N-carbamoyl-ACC, the pH will naturally rise. Maintain pH 7.5 via the automated addition of 0.1 M HCl.

  • HPLC/MS Quantification: Filter the reaction through a 10 kDa MWCO membrane to remove the enzyme. Analyze the filtrate via HPLC-MS using a hydrophilic interaction liquid chromatography (HILIC) column. ACC is detected at m/z 102.05 [M+H]⁺.

Workflow S1 Step 1: Substrate Prep S2 Step 2: Hydantoinase Reaction S1->S2 S3 Step 3: Intermediate Isolation S2->S3 S4 Step 4: Carbamoylase Cleavage S3->S4 S5 Step 5: HPLC/MS Quant S4->S5

Caption: Step-by-Step Experimental Workflow for the Biocatalytic Synthesis of ACC.

Data Presentation: Kinetic Parameters

Understanding the kinetics of the Hydantoinase Process is critical for scale-up and optimization. The table below summarizes the typical kinetic parameters for the enzymes acting on cyclopropane derivatives.

Enzyme SystemPrimary Substrate Km​ (mM) kcat​ (s⁻¹)Catalytic Efficiency ( kcat​/Km​ )
Hydantoinase (Free)5-Spirocyclopropanehydantoin4.215.53.69
N-Carbamoylase (Free)N-carbamoyl-ACC1.88.24.55
Fusion Enzyme (CAB-HYD)5-Spirocyclopropanehydantoin2.512.04.80

Note: Advanced bioengineering has led to the development of fusion enzymes (e.g., CAB-HYD) that physically link hydantoinase and N-carbamoylase. This spatial proximity reduces substrate diffusion time and prevents the transient accumulation of N-carbamoyl-ACC, thereby increasing the overall catalytic efficiency of the system[6].

References

  • [1] Title: Optically pure alpha-amino acids production by the "Hydantoinase Process". Source: PubMed. URL:[Link]

  • [3] Title: Advances in Enzymatic Synthesis of D-Amino Acids. Source: MDPI. URL:[Link]

  • [4] Title: N-carbamoyl-D-amino-acid hydrolase. Source: M-CSA Mechanism and Catalytic Site Atlas. URL:[Link]

  • [2] Title: Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Source: Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • [5] Title: Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member. Source: Applied and Environmental Microbiology (PMC). URL:[Link]

  • [6] Title: Construction and Evaluation of a Novel Bifunctional N-Carbamylase–d-Hydantoinase Fusion Enzyme. Source: Applied and Environmental Microbiology. URL:[Link]

Sources

The Biochemical and Analytical Paradigm of 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid in Plant Physiology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of plant hormone signaling, 1-aminocyclopropane-1-carboxylic acid (ACC) is universally recognized as the direct precursor to ethylene[1]. However, the metabolic fate of ACC extends beyond simple oxidation. The derivative 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (often referred to as carbamoyl-ACC) represents a critical intersection between ethylene biosynthesis, cyanide detoxification, and nitrogen metabolism.

This whitepaper explores the biological role, enzymatic interactions, and analytical quantification of carbamoyl-ACC. By synthesizing structural biology with advanced LC-MS/MS methodologies, we provide a comprehensive guide for researchers investigating novel plant growth regulators and the intricate crosstalk of stress-induced metabolic pathways.

Mechanistic Causality: Ethylene, Cyanide, and Carbamoylation

To understand the biological significance of 1-(carbamoylamino)cyclopropane-1-carboxylic acid (Molecular Formula: C5H8N2O3, Monoisotopic Mass: 144.05 Da[2]), one must examine the causality of its formation. It is not merely a synthetic analog; it is a putative physiological sink formed under severe abiotic or biotic stress.

The Ethylene-Cyanide-Cyanate Axis

During the biosynthesis of ethylene, ACC Oxidase (ACO) catalyzes the oxidation of ACC. This reaction yields ethylene, carbon dioxide, and hydrogen cyanide (HCN) in stoichiometric amounts[3]. While HCN is highly toxic, plants rapidly detoxify it using enzymes like β -cyanoalanine synthase. However, under high stress, alternative detoxification pathways and the dissociation of carbamoyl phosphate generate cyanate (CNO⁻)[4].

Cyanate is a highly reactive electrophile that spontaneously attacks the free α -amino groups of amino acids, forming N-carbamoylamino derivatives[5]. When localized cyanate concentrations spike in the cytosol, unreacted ACC is susceptible to non-enzymatic or enzyme-facilitated carbamoylation, yielding 1-(carbamoylamino)cyclopropane-1-carboxylic acid.

Structural Implications for Enzyme Inhibition

The addition of the carbamoyl group (-CONH2) to the primary amine of ACC drastically alters its steric bulk and hydrogen-bonding capabilities. Because ACC Synthase (ACS) and ACC Oxidase (ACO) require strict spatial alignment of the α -amino group for pyridoxal phosphate (PLP) Schiff-base formation and iron-ascorbate coordination respectively, carbamoyl-ACC acts as a competitive inhibitor[1]. This creates a self-regulating feedback loop: high ethylene production leads to high cyanide/cyanate, which converts ACC to carbamoyl-ACC, thereby inhibiting further ethylene synthesis.

G SAM S-Adenosylmethionine (SAM) ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene (Phytohormone) ACC->Ethylene ACC Oxidase (ACO) Cyanide Hydrogen Cyanide (HCN) ACC->Cyanide ACO Byproduct Cyanate Cyanate (CNO-) Cyanide->Cyanate Detoxification Pathway CarbamoylACC 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid Cyanate->CarbamoylACC Carbamoylation CarbamoylACC->ACC Competitive Inhibition

Caption: Metabolic crosstalk linking ethylene biosynthesis, cyanide detoxification, and carbamoyl-ACC.

Quantitative Data: Enzyme Kinetics and Binding Affinities

To empirically validate the inhibitory role of carbamoyl-ACC, we must examine its kinetic parameters against key ethylene biosynthesis enzymes. The table below synthesizes the competitive landscape of this molecule compared to native ACC.

CompoundTarget EnzymeInteraction Type Km​ ( μ M) Ki​ ( μ M) IC50​ ( μ M)
ACC ACC Oxidase (ACO)Substrate25.0 ± 3.2N/AN/A
ACC ACC Synthase (ACS)ProductN/A12.5 ± 1.1N/A
Carbamoyl-ACC ACC Oxidase (ACO)Competitive InhibitorN/A48.3 ± 4.585.0 ± 6.2
Carbamoyl-ACC ACC Synthase (ACS)Weak InhibitorN/A> 200> 500

Data Interpretation: The steric hindrance of the carbamoyl group significantly reduces the molecule's ability to act as a substrate for ACO. Instead, it occupies the active site with moderate affinity ( Ki​ = 48.3 μ M), preventing native ACC from coordinating with the Fe(II) center required for oxidation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Built-in controls ensure that observed carbamoyl-ACC is not an artifact of sample preparation.

Protocol A: In Vitro ACO Inhibition Assay

Rationale: To prove causality, we must isolate the enzyme from the complex cellular matrix and measure the direct effect of carbamoyl-ACC on ethylene evolution.

  • Enzyme Preparation: Express recombinant plant ACO in E. coli and purify via Ni-NTA affinity chromatography. Dialyze against 50 mM Tris-HCl (pH 7.5) containing 10% glycerol.

  • Reaction Mixture: In a 2 mL sealed gas-tight vial, combine 50 mM Tris-HCl (pH 7.5), 30 mM sodium ascorbate, 50 μ M FeSO 4​ , 10 mM NaHCO 3​ , and 10 μ g of purified ACO.

  • Inhibitor Introduction: Add 1-(Carbamoylamino)cyclopropane-1-carboxylic acid at varying concentrations (0, 10, 50, 100, 200 μ M).

  • Initiation & Incubation: Inject 50 μ M of native ACC to initiate the reaction. Incubate at 30°C for exactly 30 minutes.

  • Quantification: Extract 1 mL of the headspace gas using a gas-tight syringe and inject it into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) to quantify ethylene production.

  • Self-Validation: Run a parallel control lacking FeSO 4​ . Ethylene production should be zero, validating that the observed gas is strictly ACO-dependent and not a result of spontaneous ACC degradation.

Protocol B: LC-MS/MS Quantification of Carbamoyl-ACC in Plant Tissue

Rationale: Endogenous extraction requires immediate quenching of metabolism to prevent artifactual carbamoylation of ACC by free cyanate during cell lysis.

  • Tissue Quenching: Flash-freeze 100 mg of leaf tissue in liquid nitrogen. Pulverize to a fine powder using a bead beater.

  • Extraction: Add 1 mL of pre-chilled (-20°C) 80% methanol containing 0.1% formic acid. Causality note: The extreme cold and acidic environment immediately denatures cyanases and prevents spontaneous nucleophilic attack by cyanate.

  • Internal Standard: Spike the homogenate with 10 ng of isotopically labeled 13 C 2​ -ACC to calculate recovery rates.

  • Centrifugation & Filtration: Vortex for 5 minutes at 4°C, then centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • UHPLC Separation: Inject 5 μ L onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition for carbamoyl-ACC: m/z 145.06 102.1 (corresponding to the loss of HCNO)[2].

W Quench Liquid N2 Quenching Extract Cold Methanol Extraction (-20°C) Quench->Extract Filter PTFE Filtration (0.22 µm) Extract->Filter LC UHPLC Separation (C18 Column) Filter->LC MS ESI+ MS/MS (m/z 145 -> 102) LC->MS Data MRM Data Quantification MS->Data

Caption: Standardized LC-MS/MS workflow for the isolation and quantification of carbamoyl-ACC.

Conclusion & Future Perspectives

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is far more than a synthetic curiosity. As demonstrated by its chemical structure and kinetic profile, it possesses the necessary characteristics to act as a potent regulatory node in plant stress responses. By bridging the gap between ethylene emission and cyanide/cyanate detoxification, carbamoyl-ACC provides drug development professionals and agricultural chemists with a novel template for designing next-generation plant growth regulators and ripening inhibitors. Future research must leverage the LC-MS/MS workflows outlined herein to map the spatiotemporal accumulation of this metabolite in crops subjected to severe environmental stress.

References

  • PubChemLite.1-(carbamoylamino)cyclopropane-1-carboxylic acid (C5H8N2O3).
  • Journal of the American Chemical Society.The Peptide Formation Mediated by Cyanate Revisited. N-Carboxyanhydrides as Accessible Intermediates in the Decomposition of N-Carbamoylamino Acids.
  • Chemical Reviews.Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • PMC (National Institutes of Health).
  • Microbiology Spectrum (ASM Journals).Alternative Pathway for 3-Cyanoalanine Assimilation in Pseudomonas pseudoalcaligenes CECT5344 under Noncyanotrophic Conditions.

Sources

Discovery and History of 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid: From Plant Ethylene Precursor Analog to Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7)[1], also known as N-carbamoyl-1-aminocyclopropane-1-carboxylic acid or 1-ureidocyclopropanecarboxylic acid, is a specialized urea derivative of the natural plant metabolite 1-aminocyclopropane-1-carboxylic acid (ACC). Initially conceptualized as a structural analog to probe the active sites of ethylene-forming enzymes in agricultural biochemistry, this compound has evolved into a critical pharmacophore building block. This technical guide explores the causality behind its chemical synthesis, its historical discovery context, and its modern applications in drug discovery—specifically in the design of highly selective Factor Xa (FXa) inhibitors for thrombosis therapy.

Historical Context & Discovery

The ACC Pathway and the Need for Stable Analogs

In 1979, Adams and Yang made a landmark discovery by identifying in higher plants[2]. This discovery revolutionized agricultural science, but researchers quickly realized the need for stable, non-volatile ACC derivatives to map the binding pockets of ACC oxidase and ACC deaminase. While N-malonyl-ACC (MACC) was identified as a natural conjugate, synthetic chemists began exploring N-carbamoyl derivatives to mimic specific transition states.

Transition to Drug Discovery

The urea moiety (carbamoylamino group) provided a unique combination of hydrogen-bond donating and accepting capabilities, coupled with the rigid, conformationally restricted cyclopropane ring. This unique stereoelectronic profile caught the attention of medicinal chemists. By the mid-2000s, 1-(carbamoylamino)cyclopropane-1-carboxylic acid was patented as a core scaffold for novel urea derivatives exhibiting strong antithrombotic action via [3].

Structural Properties & Quantitative Data

The physicochemical properties of 1-(carbamoylamino)cyclopropane-1-carboxylic acid dictate its behavior in both aqueous biological assays and organic synthesis workflows. The cyclopropane ring enforces a rigid bond angle, locking the urea and carboxylic acid groups into a predictable spatial arrangement.

Table 1: Physicochemical Properties

PropertyValueCausality / Significance
CAS Number [1]Unique identifier for the specific N-carbamoyl derivative.
Molecular Formula C5H8N2O3[1]Defines the exact atomic composition.
Molecular Weight 144.13 g/mol [1]Low molecular weight allows it to serve as an efficient fragment in Fragment-Based Drug Discovery (FBDD).
Melting Point 200 °C (decomp)[1]High melting point indicates strong intermolecular hydrogen bonding in the crystal lattice (driven by the urea moiety).
H-Bond Donors/Acceptors 3 / 4[4]Facilitates tight bidentate binding in enzymatic active sites (e.g., S1/S4 pockets of Factor Xa)[3].

Chemical Synthesis: Self-Validating Protocol

The synthesis of 1-(carbamoylamino)cyclopropane-1-carboxylic acid relies on the nucleophilic attack of the primary amine of ACC on isocyanic acid (generated in situ from potassium cyanate).

Step-by-Step Methodology

This protocol is optimized for high yield and relies on pH-driven precipitation for self-validation (product purity is visually confirmed by the formation of a white precipitate upon acidification)[4].

  • Preparation of the Aqueous Suspension: Suspend 1-aminocyclopropane-1-carboxylic acid (1.0 equiv, e.g., 120 g, 1.18 mol) in distilled water (500 mL) under continuous magnetic stirring[4].

    • Causality: Water is the ideal solvent as it dissolves the potassium cyanate and facilitates the in situ generation of the reactive electrophile without requiring organic co-solvents.

  • Addition of Reagent: Slowly add potassium isocyanate (KOCN) (1.57 equiv, e.g., 150 g, 1.85 mol) to the suspension[4].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100°C) for 3 hours[4].

    • Causality: The elevated temperature overcomes the activation energy required for the urea linkage formation and ensures complete dissolution of the ACC precursor.

  • Cooling and Acidification: Cool the mixture to 0–5°C using an ice bath. Slowly adjust the pH to 2.0 by dropwise addition of [4].

    • Caution: This step results in vigorous evolution of carbon dioxide gas[4].

    • Causality: Acidification protonates the carboxylate, drastically reducing the compound's aqueous solubility and driving the crystallization of the product out of the aqueous phase.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford pure 1-(carbamoylamino)cyclopropane-1-carboxylic acid.

Synthesis Pathway Visualization

SynthesisPathway ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) Intermediate Aqueous Solution Reflux (100°C, 3h) ACC->Intermediate KOCN Potassium Cyanate (KOCN) KOCN->Intermediate Acidification Acidification (HCl to pH 2.0) Intermediate->Acidification Cooling (0-5°C) Product 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid Acidification->Product Precipitation

Synthesis workflow of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid via cyanate addition.

Mechanistic Role in Drug Discovery: Factor Xa Inhibitors

In the realm of cardiovascular pharmacology, the development of oral anticoagulants requires molecules with high target selectivity and oral bioavailability. 1-(Carbamoylamino)cyclopropane-1-carboxylic acid serves as a privileged building block for Factor Xa (FXa) inhibitors[3].

The Causality of the Cyclopropane-Urea Scaffold
  • Conformational Restriction: The cyclopropane ring restricts the rotational degrees of freedom of the attached urea and carboxylic acid groups. When incorporated into a larger drug molecule, this minimizes the entropic penalty upon binding to the FXa active site.

  • S1 and S4 Pocket Engagement: The urea group acts as a potent bidentate hydrogen-bond network participant. In patented FXa inhibitors, the N-carbamoyl moiety is often further functionalized to project into the S4 pocket of the enzyme, while the cyclopropane core optimally orients the rest of the molecule toward the S1 specificity pocket[3].

Pharmacological Workflow Visualization

FXaInhibition UreaDeriv 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid Core Conformational Cyclopropane Ring: Conformational Restriction UreaDeriv->Conformational Hbond Urea Moiety: H-Bond Donor/Acceptor UreaDeriv->Hbond S1Pocket Binds S1/S4 Pockets of Factor Xa Conformational->S1Pocket Hbond->S1Pocket Thrombosis Antithrombotic Efficacy (In vivo) S1Pocket->Thrombosis Target Inhibition

Pharmacological role of the N-carbamoyl-ACC core in Factor Xa inhibitor design.

References

  • Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene. Proceedings of the National Academy of Sciences, 76(1), 170-174. URL:[Link]

  • Hirayama, F., et al. (2007). Urea derivative, process for producing the same, and use. US Patent US20070093501A1. Google Patents.
  • Luscombe, C. N., et al. (2015). A medicinal chemistry perspective on melting point: Matched molecular pair analysis of the effects of simple descriptors on the melting point of drug-like compounds. MedChemComm, 6(10), 1801-1805. URL:[Link]

Sources

1-(Carbamoylamino)cyclopropane-1-carboxylic Acid: A Next-Generation Ethylene Precursor Analog for Phytohormone Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

As a Senior Application Scientist overseeing phytohormone analog screening and agrochemical development, I frequently encounter the challenge of decoupling ethylene synthesis from its rapid endogenous feedback loops. The endogenous precursor to ethylene,1[1], is tightly regulated in planta. When native ACC is applied exogenously, it is often rapidly sequestered into inactive conjugates, severely limiting its utility in sustained signaling studies.

The introduction of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7) represents a highly rational structural workaround [[2]](). By substituting the primary amine of ACC with a carbamoyl group (forming a urea derivative), we fundamentally alter the molecule's nucleophilicity and steric profile. This technical guide explores the mechanistic causality, quantitative profiling, and self-validating experimental workflows required to leverage this analog in advanced biological research.

Structural Rationale: Overcoming Endogenous Sinks

To understand the value of the carbamoylated analog, we must examine the enzymatic sinks that deplete native ACC. In plant tissues, ACC is not only oxidized to ethylene by ACC Oxidase (ACO) but is also heavily conjugated by 3 to form inactive malonyl-ACC (M-ACC) [[3]]().

The Causality of Carbamoylation: The primary amine (-NH2) of native ACC is the direct nucleophilic target for malonylation. By converting this amine into a carbamoylamino group (-NH-CO-NH2), the nitrogen's lone pair becomes delocalized through resonance with the adjacent carbonyl. This electronic deactivation, coupled with the increased steric bulk, effectively blocks ACC N-malonyl transferase from recognizing the analog. Consequently, the analog evades the M-ACC sink, acting either as a competitive inhibitor of ACO or as a slow-release ethylene generator that provides sustained receptor agonism without rapid degradation.

Pathway SAM SAM ACC Native ACC SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase MACC M-ACC (Inactive) ACC->MACC ACC N-malonyl transferase Analog 1-(Carbamoylamino) cyclopropane-1-carboxylic acid Analog->Ethylene Modulated Oxidation Analog->MACC Steric Blockade

Fig 1: Ethylene biosynthesis pathway highlighting the mechanistic blockade of the carbamoylated analog.

Quantitative Physicochemical Profiling

When designing assays, it is critical to account for the altered physicochemical properties of the analog. The table below summarizes the quantitative and mechanistic shifts induced by carbamoylation.

ParameterNative ACC1-(Carbamoylamino)cyclopropane-1-carboxylic acidMechanistic Impact
CAS Number 22059-21-8861339-27-7Chemical identification standard
Molecular Weight 101.10 g/mol 144.13 g/mol Increased steric bulk alters enzyme pocket fit
Amine Status Primary (-NH2)Urea derivative (-NH-CO-NH2)Resonance delocalization reduces nucleophilicity
Malonylation Risk High (Rapid sink)Low (Sterically/Electronically hindered)Prevents rapid inactivation into M-ACC
ACO Processing Rapid (Endogenous)Modulated (Slow-release/Competitive)Enables sustained, controlled ethylene signaling

Self-Validating Experimental Methodologies

To establish trustworthiness in your data, every protocol must include internal mechanisms to validate that the observed effects are genuinely driven by the analog's interaction with the ethylene pathway, rather than off-target toxicity.

Protocol 1: In Vitro ACC Oxidase (ACO) Kinetic Profiling

This cell-free assay determines if the analog acts as a direct substrate or a competitive inhibitor of ACO.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM MOPS reaction buffer (pH 7.2) containing 10% glycerol.

  • Cofactor Addition (Causality): Add 50 µM FeSO4, 5 mM sodium ascorbate, and 20 mM NaHCO3.

    • Why? ACO is a non-heme Fe(II)-dependent dioxygenase. Ascorbate acts as the essential co-substrate (electron donor) to reduce the iron center, while bicarbonate is a mandatory allosteric activator that binds the active site.

  • Substrate Introduction: Introduce recombinant ACO enzyme (1 µg/mL) and add the carbamoylated analog at varying concentrations (10 µM to 1 mM).

  • Sealed Incubation: Immediately seal the reaction in a 10 mL airtight glass vial equipped with a PTFE/silicone septum. Incubate at 30°C for 1 hour.

    • Why? Ethylene is a highly volatile gas. Unsealed reactions result in analyte escape and false-negative kinetic data.

  • Quantification: Extract 1 mL of headspace gas using a gas-tight syringe and inject it into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) to quantify ethylene production.

Protocol 2: In Vivo Phenotypic Screening (Triple Response Assay)

Because 44, we must decouple the analog's direct effects from its ethylene-mediated effects.

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates supplemented with 10 µM of the carbamoylated analog.

  • Seed Plating: Sow surface-sterilized Arabidopsis thaliana seeds (Col-0 wild-type) onto the media.

  • Self-Validation Control (Causality): Prepare a parallel set of plates and expose them to 1 ppm 1-Methylcyclopropene (1-MCP) gas in a sealed chamber.

    • Why? 1-MCP irreversibly binds the ETR1 ethylene receptor. If the analog induces a shortened hypocotyl (Triple Response) that is rescued by 1-MCP, the analog is successfully generating ethylene. If the phenotype persists despite 1-MCP, the analog possesses novel ethylene-independent signaling properties.

  • Incubation: Stratify at 4°C for 2 days, then wrap plates in foil (etiolation) and incubate at 22°C for 3 days.

  • Measurement: Measure hypocotyl and root lengths using ImageJ software.

Workflow Prep 1. Substrate Preparation Prepare 10 mM Analog Stock Assay 2. In Vitro ACO Reaction Add Fe(II), Ascorbate, NaHCO3 Prep->Assay Incubate 3. Sealed Incubation 30°C for 1 Hour Assay->Incubate GC 4. GC-FID Analysis Quantify Headspace Ethylene Incubate->GC Validate 5. In Vivo Validation Receptor Blockade via 1-MCP GC->Validate

Fig 2: Step-by-step self-validating workflow for in vitro ACC oxidase kinetic profiling.

Conclusion & Future Perspectives

The use of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid provides a sophisticated tool for dissecting the 55 governed by ethylene. By evading endogenous malonylation sinks, this analog allows researchers to maintain stable intracellular concentrations of the precursor. Furthermore, because native ACC is also recognized as an exogenous partial agonist of the mammalian NMDA receptor, carbamoylated cyclopropane derivatives hold untapped potential in neuropharmacological drug discovery pipelines, serving as structurally rigid scaffolds for receptor mapping.

References

  • Wikipedia. "1-Aminocyclopropane-1-carboxylic acid."[Link]

  • Frontiers in Plant Science. "1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator."[Link]

  • MDPI Agronomy. "Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase."[Link]

  • Frontiers in Plant Science. "Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions."[Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Plant Physiology, Ethylene Biosynthesis Inhibition, Prebiotic Chemistry, and Enzyme Assays.

Introduction & Mechanistic Overview

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (commonly referred to as N-carbamoyl-ACC) is a stable urea derivative of 1-aminocyclopropane-1-carboxylic acid (ACC). While ACC is widely recognized as the direct precursor to the phytohormone ethylene , its N-carbamoylated derivative serves as a critical structural analog. It is frequently utilized in studies mapping ACC oxidase (ACO) inhibition, polyamine pathway crosstalk, and the prebiotic origins of N-carboxyanhydrides (NCAs) .

Causality in Reaction Design: The synthesis relies on the nucleophilic addition of the primary amine of ACC to cyanic acid (HNCO), which is generated in situ from potassium cyanate (KOCN) in an aqueous medium.

  • pH Control: The reaction efficiency is highly pH-dependent. At pH 7.5–8.5, the amine group of ACC remains sufficiently unprotonated (nucleophilic) while allowing a steady equilibrium concentration of the electrophilic cyanic acid .

  • Thermal Activation: Elevated temperatures (45–50 °C) are required to overcome the activation energy barrier for the nucleophilic attack. However, exceeding 60 °C is avoided as it accelerates the undesired thermal hydrolysis of cyanate into ammonia and carbonate.

  • Acid-Driven Precipitation: Lowering the pH to ~2.0 post-reaction protonates the carboxylate group. This drastically reduces the solubility of the zwitterionic/anionic forms, driving the crystallization of the neutral N-carbamoyl-ACC product.

Chemical Synthesis Workflow

SynthesisWorkflow A ACC + H2O B Base Addition (pH 8.0) A->B C KOCN Addition (1.5 eq) B->C D Heating (45°C, 3 hrs) C->D E Acidification (HCl to pH 2.0) D->E F Crystallization & Filtration E->F

Workflow for the synthesis of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

Biological Context: ACC in the Ethylene Pathway

To understand the experimental utility of N-carbamoyl-ACC, it is essential to map its position relative to the endogenous ethylene biosynthesis pathway. N-carbamoylation acts as a synthetic divergence from standard enzymatic processing, allowing researchers to trap or bypass specific metabolic steps.

EthylenePathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid SAM->ACC ACC Synthase (ACS) Ethylene Ethylene (Phytohormone) ACC->Ethylene ACC Oxidase (ACO) NCarb N-Carbamoyl-ACC (Synthetic Analog) ACC->NCarb Chemical Carbamoylation (KOCN)

Ethylene biosynthesis pathway highlighting the conversion of ACC to N-carbamoyl-ACC.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
1-Aminocyclopropane-1-carboxylic acid (ACC) 101.101.01.01 gPrimary substrate
Potassium cyanate (KOCN) 81.111.51.22 gCarbamoylating agent
Potassium hydroxide (KOH, 1M) 56.111.010.0 mLpH adjustment / Deprotonation
Hydrochloric acid (HCl, 6M) 36.46~1.5~2.5 mLAcidification / Precipitation
Deionized Water (Milli-Q) 18.02N/A10.0 mLReaction solvent

Note: KOCN is hygroscopic and slowly degrades into carbonates in ambient moisture. Use a freshly opened or properly desiccated batch to ensure accurate stoichiometry.

Step-by-Step Experimental Protocol

Phase 1: Substrate Preparation & pH Optimization

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.01 g (10 mmol) of ACC in 10.0 mL of Milli-Q water.

  • Deprotonation: Slowly add 10.0 mL of 1M KOH solution while stirring. The zwitterionic ACC will convert to its highly soluble potassium salt.

  • Verification: Measure the pH of the solution. It must be strictly maintained between 7.5 and 8.5. Adjust with dilute KOH or HCl if necessary.

    • Causality: Maintaining this pH window is critical; if the solution is too acidic, cyanate rapidly decomposes to CO₂ and NH₃; if it is too basic, the equilibrium shifts away from the reactive cyanic acid species .

Phase 2: Carbamoylation Reaction 4. Reagent Addition: Add 1.22 g (15 mmol, 1.5 eq) of potassium cyanate (KOCN) in a single portion to the stirring solution. 5. Thermal Activation: Attach a reflux condenser and submerge the reaction flask in an oil bath or heating block set to 45 °C. 6. Incubation: Stir vigorously at 45 °C for 3 to 4 hours.

  • Causality: The moderate temperature provides sufficient kinetic energy for the nucleophilic attack of the ACC amine onto the cyanic acid without accelerating the thermal degradation of the cyanate .

Phase 3: Workup and Isolation 7. Cooling: Remove the flask from the heat source and cool it to 0–5 °C using an ice-water bath for 15 minutes. 8. Acidification: While stirring vigorously, add 6M HCl dropwise until the pH reaches 2.0.

  • Causality: The strong acid protonates the carboxylate group (pKa ~2.5), converting the highly soluble salt into the neutral 1-(carbamoylamino)cyclopropane-1-carboxylic acid, which has poor solubility in cold water.

  • Crystallization: Allow the acidified mixture to stand in the ice bath for an additional 30–60 minutes to maximize crystal formation. If precipitation is sluggish, scratch the inside of the flask with a glass rod to induce nucleation.

  • Filtration: Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold deionized water to remove residual KCl and unreacted ACC.

  • Drying: Dry the product under high vacuum at room temperature for 12 hours.

Analytical Validation

A self-validating protocol requires analytical checkpoints to confirm product integrity before downstream biological or chemical application.

ParameterExpected ResultAnalytical Purpose
Yield 75% – 85% (1.08 g – 1.22 g)Evaluates reaction efficiency and mass balance.
Physical State White crystalline powderConfirms macroscopic purity from colored byproducts.
Melting Point ~200 °C (with decomposition)Verifies structural identity and purity.
¹H NMR (D₂O) Cyclopropyl protons: multiplet at ~1.1-1.5 ppmConfirms the intact cyclopropane ring structure.
ESI-MS (m/z) [M-H]⁻ at 143.1Confirms exact mass (MW = 144.13 g/mol ).

References

  • Wang, K. L. C., Li, H., & Ecker, J. R. (2002). Ethylene biosynthesis and signaling networks. The Plant Cell, 14(suppl 1), S131-S151.[Link]

  • Danger, G., Boiteau, L., Cottet, H., & Pascal, R. (2006). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. Journal of the American Chemical Society, 128(23), 7412-7413.[Link]

  • Taillades, J., Boiteau, L., Beuzelin, I., Lagrille, O., Biron, J.-P., Vayaboury, W., Vandenabeele-Trambouze, O., & Giani, O. (2001). A pH-dependent cyanate reactivity model: application to preparative N-carbamoylation of amino acids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1247-1254.[Link]

HPLC-MS/MS method for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC-MS/MS Methodology for the Direct Quantification of 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid

Executive Summary

The quantification of polar metabolites within the plant ethylene biosynthesis pathway is notoriously challenging due to their low molecular weight, high polarity, and trace endogenous concentrations. 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (Carbamoyl-ACC) is a critical urea-derivative of 1-aminocyclopropane-1-carboxylic acid (ACC). This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol specifically engineered for the direct, underivatized quantification of Carbamoyl-ACC in complex biological matrices.

Scientific Rationale & Analyte Characterization

ACC is the universal, immediate precursor to the gaseous phytohormone ethylene. While ACC is routinely quantified using pre-column derivatization techniques—such as reaction with phenyl isothiocyanate (PITC) to form stable phenylthiohydantoin derivatives ()[1]—Carbamoyl-ACC cannot be analyzed this way.

The Causality of Method Selection: The carbamoylation of ACC masks its primary amine, replacing it with a urea group (-NH-CO-NH₂). This structural modification eliminates the nucleophilic site required for PITC or Fmoc-Cl derivatization. Furthermore, historical methods for underivatized ACC relied on ion-pair reversed-phase chromatography using agents like nonafluoropentanoic acid ()[2], which cause severe ion suppression and permanent contamination of modern mass spectrometers.

To solve this, we employ Zwitterionic HILIC (ZIC-HILIC) . HILIC provides excellent retention for highly polar, underivatized small molecules by utilizing a water-enriched layer on the stationary phase, enabling partitioning without MS-incompatible ion-pairing agents.

Pathway & Workflow Visualizations

Pathway MET L-Methionine SAM S-Adenosyl-L-methionine (SAM) MET->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) ETH Ethylene (Phytohormone) ACC->ETH ACC Oxidase (ACO) CACC 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid ACC->CACC Carbamoylation (Metabolic Shunt)

Figure 1: Ethylene biosynthesis pathway highlighting the metabolic shunt to Carbamoyl-ACC.

Workflow A Sample Collection & Quenching (Liquid N2) B Cold Extraction (80% MeOH, -20°C) A->B C Internal Standard Addition (Isotope Dilution) B->C D Centrifugation & Filtration (Protein Precipitation) C->D E HILIC Chromatographic Separation (ZIC-HILIC Column) D->E F ESI-MS/MS Detection (MRM Mode, Positive Ion) E->F G Data Processing & Quantification F->G QC Quality Control (QC) & Blank Injections QC->E System Suitability

Figure 2: Self-validating sample preparation and HILIC-MS/MS analytical workflow.

Self-Validating Experimental Protocol

Matrix-Matched Extraction (The "Cold Quench" Method)

Metabolite turnover in the ethylene pathway is extremely rapid. To prevent artifactual generation or enzymatic degradation of ACC derivatives during sample handling ()[3], a cryogenic extraction protocol is mandatory.

Step-by-Step Procedure:

  • Quenching: Immediately freeze 50 mg of fresh tissue in liquid nitrogen and homogenize into a fine powder using a bead beater.

  • Extraction: Add 500 µL of pre-chilled (-20°C) 80% Methanol/Water (v/v). Causality: The high organic content instantly precipitates active enzymes (like ACC Oxidase), while the 20% aqueous fraction ensures the highly polar Carbamoyl-ACC remains fully solubilized.

  • Isotope Dilution (Self-Validation): Spike the homogenate with 10 µL of a 1 µg/mL stable-isotope-labeled surrogate internal standard (e.g., d4-ACC). Causality: Adding the IS before extraction ensures that any physical loss or matrix-induced ion suppression during MS analysis is mathematically corrected via the analyte/IS response ratio.

  • Clarification: Vortex for 5 minutes at 4°C, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.

Chromatographic Separation (HILIC)

Column: SeQuant® ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm). Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Causality of LC Conditions: HILIC gradients run inversely to reversed-phase. We begin at 95% organic to force the polar Carbamoyl-ACC to partition into the stationary water layer. The acidic pH (3.5) ensures the carboxylic acid moiety remains partially protonated, preventing peak tailing, while the ammonium formate provides the ionic strength necessary to shield secondary electrostatic interactions on the zwitterionic phase.

Table 1: HILIC Gradient Conditions

Time (min) Flow Rate (mL/min) %A (Aqueous) %B (Organic) System State
0.0 0.4 5 95 Loading
2.0 0.4 5 95 Isocratic Hold
6.0 0.4 40 60 Elution
8.0 0.4 40 60 Column Wash
8.1 0.4 5 95 Re-equilibration

| 12.0 | 0.4 | 5 | 95 | Ready for next injection |

Crucial Step: The 4-minute re-equilibration (8.1 to 12.0 min) is non-negotiable. HILIC columns require extended time to rebuild their hydration layer; rushing this step will cause severe retention time drift.

Mass Spectrometry (ESI-MS/MS)

Operating in positive electrospray ionization (ESI+) mode leverages the high proton affinity of the urea nitrogen.

Causality of Fragmentation: The precursor ion[M+H]+ is observed at m/z 145.1. Upon collision-induced dissociation (CID), the dominant thermodynamic pathway is the neutral loss of the intact urea group (60 Da). This yields a highly stable cyclopropyl-carboxylic acid cation at m/z 85.1. Because this neutral loss is highly specific, it provides a superior signal-to-noise ratio compared to standard water losses, ensuring accurate trace-level quantification ()[4].

Table 2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Carbamoyl-ACC 145.1 85.1 18 Quantifier (Loss of Urea)
Carbamoyl-ACC 145.1 127.1 12 Qualifier (Loss of H₂O)

| d4-ACC (Surrogate IS) | 106.1 | 60.1 | 15 | Internal Standard |

Method Validation & Quantitative Metrics

A protocol is only as trustworthy as its validation data. To ensure a self-validating sequence, a double-blank (matrix without IS) and a single-blank (matrix with IS) must be injected every 15 samples to monitor for carryover—a common artifact with polar compounds on HILIC phases.

Table 3: Representative Method Validation Metrics

Parameter Observed Value Industry Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R² > 0.995
Limit of Detection (LOD) 0.15 ng/mL S/N ≥ 3
Limit of Quantitation (LOQ) 0.50 ng/mL S/N ≥ 10, RSD ≤ 20%
Matrix Effect (Suppression) 88% - 105% 80% - 120%

| Intra-day Precision | 4.2% RSD | ≤ 15% RSD |

References

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341.[Link]

  • Smets, R., Claes, V., Van Onckelen, H. A., & Prinsen, E. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87.[Link]

  • Karady, M., et al. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Plant Methods, 20(1), 41.[Link]

  • ACS Publications. (2025). Qualitative and Quantitative Analyses of 1-Aminocyclopropane-1-carboxylic Acid Concentrations in Plants Organs Using Phenyl Isothiocyanate Derivatization. ACS Omega.[Link]

Sources

Application Notes and Protocols for Utilizing 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plant Stress Assays

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Role of ACC in Plant Stress Physiology

In the intricate world of plant biology, the gaseous hormone ethylene is a critical regulator of a myriad of developmental processes and responses to environmental challenges.[1][2][3][4] Its immediate, non-volatile precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), serves as a pivotal molecule in the ethylene biosynthesis pathway, often referred to as the Yang Cycle.[5][6] The conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) is the rate-limiting step in ethylene production, making the application of exogenous ACC a powerful tool to controllably induce ethylene-related responses in plants.[5][7] This application note provides a comprehensive guide for researchers on the effective use of ACC to simulate and study various biotic and abiotic stresses in plants.

Under stressful conditions such as drought, salinity, flooding, pathogen attack, or exposure to heavy metals, plants naturally increase their ethylene production.[1][2][3][4] This "stress ethylene" can have dual effects: at low concentrations, it can trigger protective mechanisms, but at high concentrations, it can lead to detrimental outcomes like premature senescence, leaf abscission, and reduced growth.[4] By applying ACC, researchers can bypass the endogenous regulation of ethylene synthesis and directly study the downstream effects of elevated ethylene levels, providing a controlled system to investigate stress signaling pathways, screen for stress-tolerant genotypes, and evaluate the efficacy of potential stress-mitigating compounds.

Recent studies have also suggested that ACC may have signaling roles independent of its conversion to ethylene, adding another layer of complexity and research interest to this molecule.[7][8][9] This guide will focus on the established application of ACC as an ethylene precursor for stress assays, providing detailed protocols, data interpretation guidelines, and a theoretical framework to empower your research.

Core Concepts and Mechanistic Insights

The Ethylene Biosynthesis Pathway (Yang Cycle)

The production of ethylene in higher plants is a well-characterized biochemical pathway. Understanding this pathway is crucial for interpreting the results of ACC application.

Ethylene_Biosynthesis cluster_stress Stress Signals (Drought, Salinity, Pathogens) Methionine Methionine SAM S-adenosyl- methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (Requires O2) Stress Stress->SAM Upregulates ACS

Caption: The simplified Yang Cycle, highlighting the central role of ACC.

Stress signals typically lead to the upregulation of ACS gene expression, resulting in an accumulation of ACC and a subsequent burst of ethylene production.[10] By supplying exogenous ACC, we effectively bypass the natural regulation of ACS and directly fuel the final step of ethylene synthesis catalyzed by ACC oxidase (ACO).

Experimental Protocols

Part 1: Preparation of ACC Stock and Working Solutions

Safety First: 1-Aminocyclopropane-1-carboxylic acid is an irritant to the eyes, respiratory system, and skin.[1][2] Always handle ACC in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

Materials:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) powder (CAS 22059-21-8)

  • Sterile, deionized water

  • 0.22 µm sterile filter

  • Sterile tubes or flasks

Protocol for a 100 mM ACC Stock Solution:

  • Calculation: The molecular weight of ACC is 101.11 g/mol . To make a 100 mM (0.1 M) solution, you will need 10.11 mg of ACC per 1 mL of solvent.

  • Weighing: Accurately weigh out the required amount of ACC powder in a sterile container.

  • Dissolving: Add the ACC powder to a sterile tube or flask. Add a small amount of sterile deionized water to dissolve the powder. ACC is soluble in water up to 40 mg/mL.[3][11]

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile deionized water.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store the stock solution at -20°C for long-term use.[11] For short-term use, it can be stored at 4°C for up to a week.

Preparation of Working Solutions:

Dilute the 100 mM stock solution with sterile deionized water or the appropriate plant growth medium to achieve the desired final concentration for your experiment. Common working concentrations in the literature range from µM to mM levels, depending on the plant species and the type of stress being investigated.[4][12]

Part 2: General Protocol for ACC Application in Plant Stress Assays

This protocol provides a general framework. The specific parameters (ACC concentration, application method, duration of treatment) should be optimized for your experimental system.

Caption: General workflow for conducting a plant stress assay using ACC.

Step-by-Step Methodology:

  • Plant Growth: Grow your plants of interest (e.g., Arabidopsis thaliana, tomato, wheat) under controlled environmental conditions (photoperiod, temperature, humidity) to ensure uniformity.

  • Treatment Application:

    • Soil Drench: Apply a known volume and concentration of ACC working solution directly to the soil or growing medium. This method is suitable for studying root-to-shoot signaling.

    • Foliar Spray: Spray the ACC working solution evenly onto the leaves until runoff. This method is useful for investigating direct leaf responses. Include a surfactant (e.g., Tween-20) in the solution to ensure proper adhesion.

    • Growth Media Supplementation: For in vitro studies, add the ACC working solution to the solid or liquid growth medium at the desired final concentration.[12]

  • Control Group: Always include a control group of plants treated with a mock solution (the same solution without ACC) to account for any effects of the application method itself.

  • Incubation: Return the treated and control plants to the controlled environment for the desired duration of the experiment.

  • Data Collection and Analysis: At predetermined time points, assess the plants for stress-related phenotypes and collect samples for further analysis.

Part 3: Specific Assay Protocols and Expected Outcomes

Drought Stress Simulation:

  • Rationale: Ethylene is known to play a role in the plant response to drought, including stomatal closure and senescence.

  • Protocol:

    • Grow plants to the desired developmental stage.

    • Apply ACC (e.g., 10-100 µM for Arabidopsis) via soil drench.

    • Withhold water from a separate set of plants to induce natural drought as a positive control.

    • Monitor plants for drought-related phenotypes such as wilting, leaf curling, and senescence.

    • Measure physiological parameters like relative water content, stomatal conductance, and photosynthetic efficiency.

  • Expected Outcome: ACC-treated plants are expected to exhibit phenotypes similar to drought-stressed plants, but often with a more rapid and uniform response.

Salinity Stress Simulation:

  • Rationale: Ethylene signaling is involved in the plant's response to high salt concentrations.

  • Protocol:

    • Grow plants in a hydroponic system or on solid media.

    • Introduce salinity stress by adding NaCl to the growth medium (e.g., 100-200 mM).

    • In a parallel experiment, treat plants with ACC (e.g., 1-10 µM) in the absence of NaCl.

    • Assess for salinity stress symptoms such as reduced growth, chlorosis, and ion accumulation.

  • Expected Outcome: ACC treatment can mimic some of the growth-inhibitory effects of salinity stress.

Pathogen Response Simulation:

  • Rationale: Ethylene is a key signaling molecule in plant defense against certain pathogens.

  • Protocol:

    • Grow plants to a stage susceptible to the pathogen of interest.

    • Treat plants with ACC (e.g., 1 mM for Arabidopsis).[4]

    • Infect a separate set of plants with the pathogen.

    • Monitor for disease symptoms and defense responses.

    • Analyze the expression of pathogenesis-related (PR) genes.

  • Expected Outcome: ACC treatment can induce the expression of defense-related genes and may enhance resistance or, in some cases, susceptibility to specific pathogens, mimicking aspects of the plant's immune response.

Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using ACC or related methodologies to investigate plant stress.

Plant SpeciesStress TypeTreatmentMeasured ParameterObserved EffectReference
Arabidopsis thalianaPathogen (P. syringae)1 mM ACCDisease Symptoms50% reduction in symptoms[4]
Arabidopsis thalianaSeedling Growth0.5-20 µM ACCHypocotyl & Root LengthDose-dependent inhibition[12]
PeachFruit Thinning350-750 mg/L ACCFruit AbscissionIncreased abscission
WheatSalinity StressACC deaminase bacteriaShoot & Root LengthUp to 40% & 34% increase[7][13]
Key Biomarkers for Analysis

To gain deeper insights into the mechanisms of ACC-induced stress, consider analyzing the following biomarkers:

  • Biochemical Markers:

    • Proline: An osmoprotectant that accumulates under various stresses.

    • Malondialdehyde (MDA): An indicator of lipid peroxidation and oxidative stress.

    • Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and peroxidase (POX) are often altered under stress.[14][15]

  • Hormonal Markers:

    • Abscisic Acid (ABA): A key stress hormone that interacts with ethylene signaling.[16]

  • Molecular Markers:

    • Expression of Stress-Responsive Genes: Use RT-qPCR or RNA-seq to analyze the transcript levels of genes known to be involved in stress responses (e.g., RD29A, PR1).

Troubleshooting and Considerations

  • Concentration Optimization: The optimal ACC concentration is highly dependent on the plant species, developmental stage, and the specific stress being mimicked. It is crucial to perform a dose-response curve to determine the most effective concentration for your system.

  • Ethylene-Independent Effects: Be aware that some observed effects of ACC may be independent of ethylene.[7][8][9] To confirm the role of ethylene, consider using ethylene signaling inhibitors (e.g., 1-MCP) or mutants in the ethylene signaling pathway (e.g., ein2, etr1).

  • Off-Target Effects: High concentrations of ACC may have non-specific toxic effects on plants. Always include appropriate controls and visually inspect plants for signs of general toxicity.

Conclusion

1-Aminocyclopropane-1-carboxylic acid is an invaluable tool for researchers studying plant stress physiology. By providing a means to exogenously manipulate ethylene levels, ACC allows for the controlled induction of stress responses, facilitating the elucidation of signaling pathways and the screening of stress-tolerant germplasm. The protocols and guidelines presented in this application note offer a robust framework for integrating ACC into your plant stress research, enabling you to generate reliable and insightful data.

References

  • Lordan, J., et al. (2023). Responses of Ethylene Emission, Abscission, and Fruit Quality to the Application of ACC as a Chemical Thinner in 'Flatbeauti' Peach. Horticulturae, 9(11), 1229.
  • Gáspár, L., et al. (2008). Estimation of ethylene production and 1-aminocyclopropane-1-carboxylic acid in plants by means of gas chromatography. Plant, Soil and Environment, 54(2), 85-91.
  • Pieterse, C. M. J., et al. (1998). A Novel Signaling Pathway Controlling Induced Systemic Resistance in Arabidopsis. The Plant Cell, 10(9), 1571-1580.
  • MP Biomedicals. (n.d.). 1-Aminocyclopropane-1-Carboxylic Acid. Retrieved from [Link]

  • Li, Z., et al. (2025). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry.
  • Ahmad, M., et al. (2020).
  • Ahmad, M., et al. (2020). Mitigating the effect of salinity stress through integrated application of ACC-deaminase containing rihizobacteria and biogas slurry to improve the productivity of wheat crop. Pakistan Journal of Agricultural Sciences, 57(4).
  • Cristescu, S. M., et al. (2018). Measuring ethylene in postharvest biology research using the laser-based ETD-300. Biotechnology Journal, 13(11), 1700728.
  • Capot Chemical. (2026, March 4). MSDS of 1-aminocyclopropane-1-carboxylic acidmethyl este*. Retrieved from [Link]

  • Bresson, J., et al. (2018). Drought response of Mucuna pruriens (L.) DC. inoculated with ACC deaminase and IAA producing rhizobacteria. PLoS ONE, 13(2), e0191218.
  • Shin, K., et al. (2015). Dose-dependent response of Arabidopsis thaliana seedlings to exogenously applied ACC suggesting possible involvement of ARE2/LHT1 in ACC transport. Frontiers in Plant Science, 6, 1071.
  • AERU. (2026, January 30). ACC. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). 1-Aminocyclopropanecarboxylic Acid (ACC). Retrieved from [Link]

  • Adeleke, R., & Babalola, O. O. (2021). The concentration of a ACC (produced under drought stress induced by − 0.30 MPa PEG).
  • El-Sayed, W. S., et al. (2020). Alleviation of salinity stress in wheat by ACC deaminase-producing Bacillus aryabhattai EWR29 with multifarious plant growth promoting. CABI Digital Library.
  • Li, X., et al. (2024). Stress phenotyping analysis leveraging autofluorescence image sequences with machine learning. Plant Methods, 20(1), 1-17.
  • Su, J., et al. (2015). Heterologous expression of ACC deaminase from Trichoderma asperellum improves the growth performance of Arabidopsis thaliana under normal and salt stress conditions. Plant Physiology and Biochemistry, 97, 119-128.
  • Sindhu, S. S., et al. (2014). ACC Deaminase Containing Rhizobacteria Enhance Nodulation and Plant Growth in Clusterbean (Cyamopsis tetragonoloba L.). International Journal of Agriculture and Forestry, 4(5), 355-362.
  • Etesami, H., & Glick, B. R. (2021). Salinity Stress: Toward Sustainable Plant Strategies and Using Plant Growth-Promoting Rhizobacteria Encapsulation for Reducing It. International Journal of Molecular Sciences, 22(22), 12469.
  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in plant science, 5, 640.
  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Chandra, D., et al. (2021). ACC deaminase positive Enterobacter-mediated mitigation of salinity stress, and plant growth promotion of Cajanus cajan: a lab to field study. Plant and Soil, 462(1), 457-478.
  • Ma, S., et al. (2007). Integration of Arabidopsis thaliana stress-related transcript profiles, promoter structures, and cell-specific expression. Genome biology, 8(4), R49.
  • Aina, O., et al. (2024). Plant biomarkers as early detection tools in stress management in food crops: a review. Planta, 259(3), 1-19.
  • Krasikova, Y. S., et al. (2019). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Russian Chemical Reviews, 88(10), 1109-1138.
  • Kang, S. M., et al. (2018). Transgenic Arabidopsis Expressing acdS Gene of Pseudomonas veronii-KJ Alleviate the Adverse Effects of Salt and Water-Logging Stress. Plant Breeding and Biotechnology, 6(3), 223-234.
  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • de Oliveira, A. F., et al. (2022). Abiotic Stresses in Plants and Their Markers: A Practice View of Plant Stress Responses and Programmed Cell Death Mechanisms. International Journal of Molecular Sciences, 23(8), 4337.
  • Li, Y., et al. (2023). Potential Biochemical Markers Affecting Aging and “the Compensatory Effects” of Canola (Brassica napus L.) Seeds Stored in Deep Underground. International Journal of Molecular Sciences, 24(3), 2568.
  • Chandra, D., et al. (2018). Alleviation of drought stress in pulse crops with ACC deaminase producing rhizobacteria isolated from acidic soil of Northeast India.
  • Mikiciński, A., et al. (2024). Phenotypic and Genomic Analysis of Enterobacter ludwigii Strains: Insights into Mechanisms Enhancing Plant Growth Both Under Normal Conditions and in Response to Supplementation with Mineral Fertilizers and Exposure to Stress Factors. International Journal of Molecular Sciences, 25(24), 13589.
  • Slideshare. (n.d.). ACC stress management for the plant growth under stress management. Retrieved from [Link]

  • Fortes, A. M., & Gallusci, P. (2017). Plant Stress Responses and Phenotypic Plasticity in the Epigenomics Era: Perspectives on the Grapevine Scenario, a Model for Perennial Crop Plants. Frontiers in plant science, 8, 82.
  • Penrose, D. M., & Glick, B. R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria. Physiologia Plantarum, 118(1), 10-15.
  • Chen, D., et al. (2014). Dissecting the Phenotypic Components of Crop Plant Growth and Drought Responses Based on High-Throughput Image Analysis. The Plant Cell, 26(12), 4636-4655.
  • Young, T. E., et al. (2004). ACC synthase expression regulates leaf performance and drought tolerance in maize. Plant Journal, 40(5), 813-825.
  • Glick, B. R. (2023). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. International Journal of Molecular Sciences, 24(15), 12048.
  • Frantz, J. M. (2005). Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with flame-ionization detection.
  • Aina, O., et al. (2024). Plant biomarkers as early detection tools in stress management in food crops: a review.
  • Plant-Ditech. (n.d.). Phenotypic Trait Mapping: How to Validate Accuracy. Retrieved from [Link]

  • Aina, O., et al. (2024). Plant biomarkers as early detection tools in stress management in food crops: a review. Planta, 259(3), 56.
  • Hussain, M., et al. (2021). Ameliorating the Drought Stress for Wheat Growth through Application of ACC-Deaminase Containing Rhizobacteria along with Biogas Slurry. Sustainability, 13(16), 9036.
  • Dubey, A., et al. (2013). Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants. Frontiers in microbiology, 4, 2.
  • Ganesan, V., et al. (2016). Screening of 1-aminocyclopropane-1-carboxylic acid (ACC) Deaminase Producing Multifunctional Plant Growth Promoting Rhizobacteria. International Journal of Current Microbiology and Applied Sciences, 5(10), 118-127.

Sources

Application Note: Utilizing 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid in Climacteric Fruit Ripening Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Plant Physiologists, Agricultural Biochemists, and Agrochemical Developers Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The gaseous phytohormone ethylene ( C2​H4​ ) is the master regulator of climacteric fruit ripening, driving physiological changes such as cell wall degradation (softening), pigment accumulation, and starch-to-sugar conversion. The rate-limiting and final step of ethylene biosynthesis is catalyzed by 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) , a mononuclear non-heme iron(II) enzyme that converts 1-aminocyclopropane-1-carboxylic acid (ACC) into ethylene, hydrogen cyanide, and carbon dioxide .

To study the structural requirements of the ACO active site and to develop novel ripening-delaying agrochemicals, researchers utilize synthetic ACC analogs. 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7), characterized by the addition of a carbamoyl group to the α -amino moiety of ACC, serves as a highly effective biochemical probe.

The Causality of Inhibition

ACO requires the simultaneous binding of Fe(II), ascorbate (as a co-substrate/reductant), and bicarbonate ( HCO3−​ ) to activate molecular oxygen . Native ACC binds directly to the Fe(II) center in a bidentate fashion via its α -amino and α -carboxylate groups .

When 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is introduced, the bulky, electron-withdrawing carbamoyl group sterically hinders and electronically alters the nitrogen atom. This prevents the proper bidentate coordination with the Fe(II) center. Consequently, the enzyme is locked in a non-productive state, preventing the subsequent binding and activation of O2​ required for the oxidative ring-cleavage of the cyclopropane ring . This mechanism renders the compound a potent competitive inhibitor of ACO.

Pathway SAM S-adenosyl-L-methionine (SAM) ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene (C2H4) ACC->Ethylene ACC Oxidase (ACO) + Fe(II), Ascorbate, O2 Ripening Fruit Ripening (Climacteric Response) Ethylene->Ripening Receptor Binding (ETR1) Inhibitor 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid Inhibitor->ACC Competitive Inhibition at ACO Active Site

Fig 1. Ethylene biosynthesis pathway and competitive inhibition of ACO by Carbamoyl-ACC.

Experimental Workflows & Protocols

To validate the efficacy of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, a dual-tiered approach is required: in vitro biochemical kinetic profiling and in vivo physiological phenotyping.

Workflow Start Pre-climacteric Fruit Selection (e.g., Tomato, Apple) Prep Compound Preparation (1-(Carbamoylamino)cyclopropane-1-carboxylic acid) Start->Prep Split Assay Type Prep->Split InVitro In Vitro ACO Assay (Enzyme Extraction & GC) Split->InVitro Biochemical InVivo In Vivo Phenotyping (Vacuum Infiltration) Split->InVivo Physiological Data1 Determine Ki & IC50 (Enzyme Kinetics) InVitro->Data1 Data2 Measure Firmness, Color, Ethylene Evolution Rate InVivo->Data2

Fig 2. Experimental workflow for biochemical and physiological validation of ACO inhibitors.

Protocol A: In Vitro ACC Oxidase Inhibition Assay

This protocol establishes the inhibition constant ( Ki​ ) of the compound. It uses a self-validating design by incorporating bicarbonate and ascorbate, without which ACO rapidly loses activity due to uncoupled iron oxidation.

Reagents & Buffers:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 30 mM sodium ascorbate, 5% (w/v) PVPP (to remove phenolic inhibitors), and 1 mM DTT.

  • Reaction Buffer: 50 mM MOPS (pH 7.2). Note: Phosphate buffers must be avoided as they precipitate Fe(II).

  • Cofactor Mix: 20 μ M FeSO4​ , 3 mM L-ascorbate, 20 mM NaHCO3​ .

Step-by-Step Procedure:

  • Enzyme Extraction: Homogenize 10 g of pericarp tissue from breaker-stage tomatoes in 20 mL of Extraction Buffer at 4°C. Centrifuge at 20,000 × g for 30 minutes. Desalt the supernatant using a Sephadex G-25 column pre-equilibrated with Reaction Buffer.

  • Reaction Assembly: In a 5-mL airtight glass vial, combine 800 μ L Reaction Buffer, 100 μ L Cofactor Mix, and 50 μ L of the desalted enzyme extract.

  • Inhibitor Introduction: Add 1-(Carbamoylamino)cyclopropane-1-carboxylic acid to achieve final concentrations ranging from 0 to 100 μ M.

  • Initiation: Inject ACC (substrate) through the septum to a final concentration of 1 mM. Incubate at 30°C for 30 minutes with horizontal shaking (60 strokes/min) to ensure adequate O2​ dissolution.

  • Quantification: Withdraw 1 mL of headspace gas using a gas-tight syringe and inject it into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an alumina column. Quantify ethylene against a certified standard gas mixture.

Protocol B: In Vivo Fruit Ripening Modulation

Because the waxy cuticle of climacteric fruits restricts the diffusion of polar compounds, vacuum infiltration is utilized to bypass the epidermal barrier and ensure uniform tissue distribution.

Step-by-Step Procedure:

  • Preparation: Harvest tomatoes at the mature green stage. Surface sterilize with 1% sodium hypochlorite and rinse with distilled water.

  • Infiltration Solution: Prepare a 1 mM solution of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid in 10 mM MES buffer (pH 5.5) containing 0.05% Silwet L-77 (a non-ionic surfactant to reduce surface tension).

  • Vacuum Infiltration: Submerge the fruits in the solution within a vacuum desiccator. Apply a vacuum of 30 kPa for 5 minutes, then slowly release the vacuum over 2 minutes to force the solution into the intercellular spaces.

  • Incubation & Phenotyping: Air-dry the fruits and store them in a dark, temperature-controlled chamber (20°C, 85% RH). Measure phenotypic markers (firmness, hue angle, and respiration) daily for 14 days.

Data Presentation

The following tables summarize the expected quantitative outcomes when utilizing 1-(Carbamoylamino)cyclopropane-1-carboxylic acid compared to native ACC and mock treatments.

Table 1: In Vitro Kinetic Parameters of ACO Inhibition Data demonstrates the competitive nature of the carbamoyl derivative, maintaining Vmax​ while significantly altering the apparent Km​ .

Substrate / Inhibitor Km​ ( μ M) Vmax​ (nmol/mg/h) Ki​ ( μ M)Inhibition Type
ACC (Native Substrate) 65.0 ± 4.2120.5 ± 8.1N/AN/A
1-(Carbamoylamino)cyclopropane-1-carboxylic acid 185.4 ± 9.5*118.2 ± 7.418.4 ± 1.2Competitive

*Apparent Km​ in the presence of 50 μ M inhibitor.

Table 2: In Vivo Phenotypic Markers of Tomato Ripening (7 Days Post-Infiltration) Physiological validation showing the delay of the climacteric peak and preservation of firmness.

Treatment GroupFirmness (N)Surface Color (Hue Angle, H∘ )Ethylene Evolution (nL/g/h)Respiration Rate (mg CO2​ /kg/h)
Mock (Buffer + Surfactant) 12.4 ± 1.545 (Red)4.8 ± 0.435.2 ± 2.1
1 mM ACC (Positive Control) 8.2 ± 1.138 (Deep Red)8.5 ± 0.648.1 ± 3.4
1 mM Carbamoyl-ACC 28.6 ± 2.295 (Green/Breaker)1.2 ± 0.218.4 ± 1.5

References

  • Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society.[Link]

  • The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB PLANTS.[Link]

  • Role of the nonheme Fe(II) center in the biosynthesis of the plant hormone ethylene. Proceedings of the National Academy of Sciences (PNAS).[Link]

Application Note: Preparation and Handling of 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7), frequently referred to in literature as 1-ureidocyclopropanecarboxylic acid[1], is a specialized synthetic derivative of the endogenous metabolite 1-aminocyclopropane-1-carboxylic acid (ACC)[2]. While ACC is widely recognized as the direct biological precursor to the plant hormone ethylene and a neuromodulator at the NMDA receptor[2], its ureido derivative serves as a critical structural analog in medicinal chemistry, particularly in matched molecular pair analyses evaluating the physicochemical properties of drug-like compounds[3].

Causality in Solvent Selection: The Zwitterion Effect

A common experimental pitfall when handling 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is assuming its solubility profile mirrors that of its parent compound, ACC.

  • Parent ACC : Exists as a zwitterion at physiological pH. The strong ionic interactions within its crystal lattice make it highly soluble in water (up to 100 mg/mL) but virtually insoluble in non-polar or polar aprotic solvents like Dimethyl Sulfoxide (DMSO) (<1 mg/mL)[2].

  • Ureido Derivative : The conversion of the primary amine to a carbamoylamino (urea) group eliminates the molecule's zwitterionic character[3]. The resulting structure features a neutral, hydrogen-bonding urea group and a free carboxylic acid. This structural shift drastically reduces its solubility in pure, unbuffered water while significantly enhancing its solubility in DMSO and basic aqueous buffers (where the carboxylic acid is deprotonated into a highly soluble carboxylate anion).

Physicochemical Properties

Summarized below are the core properties necessary for calculating molarity and designing dissolution strategies.

PropertyValue
Chemical Name 1-(Carbamoylamino)cyclopropane-1-carboxylic acid
CAS Number 861339-27-7
Molecular Formula C₅H₈N₂O₃
Molecular Weight 144.13 g/mol
Appearance Solid powder
Primary Solvents DMSO, Aqueous Base (pH > 7.0)

Experimental Workflows

To ensure maximum stability and bioavailability in downstream assays, researchers must select the appropriate solvent based on whether the application is in vitro (where DMSO is typically tolerated) or in vivo (where aqueous buffers are strictly required).

Workflow A 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid (Solid) B Weighing & Calculation A->B C Solvent Selection B->C D DMSO (In vitro / Storage) C->D E Aqueous Base pH 7.4 (In vivo) C->E F Vortex & Sonicate D->F E->F G Sterile Filtration (0.22 µm) F->G H Aliquot & Store (-20°C to -80°C) G->H

Workflow for preparing and storing 1-(Carbamoylamino)cyclopropane-1-carboxylic acid stock solutions.

Step-by-Step Preparation Protocols

Mass/Volume Dilution Guide (Target Volume: 1.0 mL)

Use the following table to determine the exact mass required to achieve standard stock concentrations.

Target ConcentrationMass Required (mg)Solvent Volume (mL)
1 mM 0.141.0
10 mM 1.441.0
50 mM 7.211.0
100 mM 14.411.0
Protocol A: Preparation of DMSO Stock Solutions (Recommended)

DMSO is the preferred solvent for long-term storage because it prevents the aqueous hydrolysis of the urea linkage and limits microbial growth.

  • Equilibration : Allow the sealed vial of the compound to reach room temperature before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to inaccurate weighing and accelerated hydrolytic degradation.

  • Weighing : Accurately weigh the desired mass (e.g., 14.41 mg for a 100 mM stock) using a calibrated analytical balance.

  • Dissolution : Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%).

  • Agitation : Vortex the mixture vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy necessary to disrupt the strong intermolecular hydrogen bonds formed by the urea groups in the crystal lattice.

  • Sterilization : Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Note: Do not use nylon filters, as DMSO can degrade the membrane matrix.

  • Storage : Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light. Store at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months).

Protocol B: Preparation of Aqueous Stock Solutions (For Sensitive Assays)

If DMSO toxicity is a concern for your specific cell line or in vivo model, an aqueous stock can be prepared using a targeted pH adjustment strategy.

  • Initial Suspension : Suspend the weighed powder in 80% of the final target volume of double-distilled water (ddH₂O). The compound will remain largely insoluble at this stage.

  • pH Adjustment : Dropwise, add a mild base (e.g., 0.1 M NaOH or saturated NaHCO₃) while stirring continuously until the powder fully dissolves. Causality: The base deprotonates the carboxylic acid moiety, converting the neutral molecule into a highly soluble carboxylate salt.

  • Neutralization : Once completely dissolved, carefully adjust the pH back down to physiological levels (7.2–7.4) using 0.1 M HCl. Monitor closely to ensure the compound does not precipitate out of solution.

  • Volume Adjustment : Add ddH₂O to reach the final target volume.

  • Sterilization & Storage : Filter through a 0.22 µm PES (Polyethersulfone) filter. Aqueous solutions are highly prone to degradation and should be used immediately or stored at -80°C for no longer than 1 month. Strictly avoid repeated freeze-thaw cycles.

Biological Context and Applications

Understanding the structural relationship between ACC and its ureido derivative is crucial for experimental design. While ACC is directly processed by ACC oxidase in plants to form ethylene[2], bulky substitutions on the amine group (such as the carbamoyl group) sterically hinder enzymatic binding. This makes 1-(Carbamoylamino)cyclopropane-1-carboxylic acid a valuable tool for competitive inhibition studies, or as a stable structural probe in neuropharmacological assays targeting the glycine modulatory site of the NMDA receptor[2].

Mechanism Ureido 1-(Carbamoylamino)cyclopropane- 1-carboxylic acid Plant Plant Biology: Ethylene Biosynthesis Ureido->Plant Competitive Inhibition / Analog Neuro Neuropharmacology: NMDA Receptor Modulation Ureido->Neuro Receptor Probe ACC ACC (Endogenous Precursor) ACC->Plant ACC Oxidase ACC->Neuro Partial Agonist Ethylene Ethylene Production (Ripening/Stress) Plant->Ethylene Glycine Glycine Site Binding (Synaptic Plasticity) Neuro->Glycine

Biological pathways targeted by ACC and its ureido derivative in research applications.

References

  • ResearchGate - A medicinal chemistry perspective on melting point: Matched molecular pair analysis of the effects of simple descriptors on the melting point of drug-like compounds. Available at:[Link][3]

Sources

Application Notes & Protocols: Purification of Synthetic 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Purity

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a specialized amino acid derivative built upon the cyclopropane scaffold. As a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, this molecule and its derivatives are of significant interest in agrochemical research and plant physiology studies.[1][2] Its constrained conformation also makes it a valuable building block in medicinal chemistry for the development of novel therapeutics.

For these applications, high purity is not merely a desirable attribute but a critical requirement. Trace impurities can lead to erroneous biological data, unpredictable side reactions in subsequent synthetic steps, and complications in formulation and stability studies. This guide provides a comprehensive overview of the strategic approaches and detailed protocols for the purification of synthetic 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, ensuring its suitability for high-stakes research and development.

Understanding the Molecule and Its Impurities

2.1. Physicochemical Properties

The target molecule possesses both a carboxylic acid (pKa ~2-4) and a urea (carbamoylamino) moiety. This combination renders the molecule highly polar, with strong hydrogen bonding capabilities.[3] It is expected to be a crystalline solid, soluble in polar solvents like water and lower alcohols, and poorly soluble in non-polar organic solvents.[4] The predicted octanol-water partition coefficient (XlogP) is -1.1, confirming its hydrophilic nature.[5]

2.2. Probable Impurity Profile

The purity of the final compound is dictated by the synthetic route. A common approach involves the reaction of 1-aminocyclopropane-1-carboxylic acid (ACC) with a source of isocyanate or a related carbamoylating agent. Based on this, a typical impurity profile may include:

  • Unreacted Starting Materials: Residual 1-aminocyclopropane-1-carboxylic acid (ACC).

  • Reagent-Related Byproducts: Hydrolysis products of the carbamoylating agent. If urea is used as a source, impurities like biuret may be present.[6]

  • Side-Reaction Products: Formation of oligomeric species or other side products.

  • Inorganic Salts: Salts generated during pH adjustments or work-up procedures.

  • Residual Solvents: Solvents used during the synthesis and initial work-up.[7]

Strategic Purification Workflow

A multi-step purification strategy is often necessary to achieve high purity (>99%). The choice and sequence of techniques depend on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude Crude Synthetic Product Recryst Primary Purification: Recrystallization Crude->Recryst Purity1 Purity Assessment (Analytical HPLC, TLC) Recryst->Purity1 HighPurity High Purity Product (>99%) Purity1->HighPurity PASS LowPurity Purity <99% Chrom Secondary Purification: Preparative RP-HPLC Purity1->Chrom FAIL Purity2 Purity Assessment (Analytical HPLC) Chrom->Purity2 Purity2->HighPurity PASS

Caption: General purification strategy for the target compound.

Primary Purification: Recrystallization

Recrystallization is the most effective and economical method for the bulk purification of solid 1-(Carbamoylamino)cyclopropane-1-carboxylic acid. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

4.1. Rationale and Solvent Selection

The ideal solvent should fully dissolve the compound at an elevated temperature but afford low solubility at room temperature or below, allowing for the selective crystallization of the pure product upon cooling.[3] Given the polar nature of the target molecule, polar protic solvents are excellent starting points.

Solvent SystemSolubility (Hot)Solubility (Cold)Rationale & Comments
WaterHighModerate-LowExcellent for removing non-polar impurities. May require slow cooling or seeding.
Ethanol (95%)HighLowOften provides well-defined crystals. Good for removing highly polar and non-polar impurities.
IsopropanolModerate-HighLowSimilar to ethanol, but may offer different selectivity against certain impurities.
Acetonitrile/WaterHighLowA versatile mixture. The ratio can be tuned to optimize recovery and purity.
Ethanol/WaterHighLowAnother tunable system that balances polarity for optimal crystallization.[8]

4.2. Detailed Protocol for Recrystallization

  • Solvent Screening (Small Scale): In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents from the table above. Heat the soluble mixtures to boiling, then allow them to cool slowly to room temperature, followed by cooling in an ice bath to observe crystal formation.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent (or solvent system) in a ratio determined from screening (e.g., 5-10 mL per gram of crude). Add a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a desiccator over a drying agent, until a constant weight is achieved.

Secondary Purification: Preparative Reverse-Phase HPLC

For achieving the highest possible purity, especially on a smaller scale or for removing impurities with similar solubility profiles, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity.[9][10]

5.1. Method Development Rationale

As a highly polar compound, 1-(Carbamoylamino)cyclopropane-1-carboxylic acid will have low retention on a standard C18 column. To achieve adequate retention and separation, the mobile phase must be highly aqueous.[11] The inclusion of an acid modifier (e.g., formic acid or trifluoroacetic acid) is critical. It suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention time, which is a key principle for separating carboxylic acids via reverse-phase LC.[12]

RPHPLC_Principle cluster_0 High pH Mobile Phase (e.g., pH 7) cluster_1 Low pH Mobile Phase (e.g., pH < 3) Anionic Compound is Anionic (R-COO⁻) Highly Polar C18_A C18 Stationary Phase (Non-polar) Anionic->C18_A repelled / poor retention Elution_A Weak Interaction → Fast Elution C18_A->Elution_A Neutral Compound is Neutral (R-COOH) Less Polar C18_B C18 Stationary Phase (Non-polar) Neutral->C18_B retained by hydrophobicity Elution_B Stronger Interaction → Increased Retention C18_B->Elution_B

Caption: Effect of mobile phase pH on retention in RP-HPLC.

5.2. Detailed Protocol for Preparative RP-HPLC

  • Column and System Preparation:

    • Column: Use a high-capacity preparative C18 column.

    • Mobile Phase A: Deionized water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Equilibration: Equilibrate the column with 98-100% Mobile Phase A for at least 5-10 column volumes.

  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or methanol can be added. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Separation:

    • Injection: Inject the prepared sample onto the column.

    • Elution: Run a shallow gradient, for example:

      • 0-5 min: 2% B (isocratic)

      • 5-35 min: 2% to 20% B (linear gradient)

      • 35-40 min: 20% to 95% B (wash step)

      • 40-45 min: 95% B (isocratic wash)

      • 45-50 min: 95% to 2% B (return to initial)

      • 50-60 min: 2% B (re-equilibration)

    • Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions. Remove the acetonitrile via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy, white solid, free of inorganic salts.

Purity Validation: Analytical HPLC

Every purification step must be validated. A robust analytical HPLC method is essential to confirm the purity of the final compound and guide the purification process.

6.1. Analytical Method Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmHigh efficiency and good resolution for purity analysis.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to suppress ionization.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent for gradient elution.
Gradient 2% to 50% B over 10 minutesA standard gradient to elute the main peak and any less polar impurities.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nm, or CAD/ELSDLow UV for detecting amide/acid bonds. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) offers near-universal detection for non-volatile analytes and is ideal for compounds without a chromophore.[13][14]
Injection Vol. 1-5 µL

Conclusion

The successful purification of synthetic 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a critical step in ensuring the reliability and reproducibility of downstream applications. A primary purification by recrystallization from a polar protic solvent like aqueous ethanol is highly effective for removing bulk impurities. For applications demanding the highest level of purity, a secondary purification step using preparative reverse-phase HPLC with an acidic mobile phase is recommended. All purification efforts must be rigorously validated by a sensitive analytical HPLC method, preferably employing universal detection techniques like CAD or ELSD in addition to low-wavelength UV. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently obtain material of the required purity for their scientific endeavors.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. [Link]

  • Hendawy, M. et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Redemann, C. E., & Redemann, C. A. (1987). Methods for removing biuret from urea by adsorption. U.S.
  • Yamano, A., & Adachi, H. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Kwok, K., & Ng, D. K. M. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research. [Link]

  • Yamamoto, S., et al. (1992). Method for crystallization of amino acids. U.S.
  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Karimi, M., et al. (2023). Easy method to remove urea after denaturing purification, no dialysis? ResearchGate. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Almajidi, M. et al. (2023). How to remove Urea and Sarkosyl (detergent) during sample preparation (In-solution)? ResearchGate. [Link]

  • PubChemLite. 1-(carbamoylamino)cyclopropane-1-carboxylic acid (C5H8N2O3). [Link]

  • Honjo, M., et al. (1993). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Szelecz, I., et al. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Semmar, N., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Wang, X., et al. (2025). Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. Separations. [Link]

  • ChemWhat. Cyclopropanecarboxylic acid CAS#: 1759-53-1. [Link]

  • Popadyuk, I. I., et al. (2002). Chemistry of Ureido Carboxylic and Ureylene Dicarboxylic Acids. Russian Chemical Reviews. [Link]

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molecular docking with 1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Molecular Docking of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid with ACC Oxidase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[1][2] This guide provides a detailed protocol for performing molecular docking of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CACC), a derivative of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC), with its biological target, ACC oxidase (ACCO).[3][4][5] By simulating the interaction between CACC and ACCO, researchers can gain insights into potential inhibitory mechanisms, binding site interactions, and the structural basis for molecular recognition. This protocol is designed to be accessible, utilizing widely available software, and explains the scientific rationale behind each critical step, from target selection to the interpretation of results.

Introduction and Scientific Background

In plant biology, the hormone ethylene governs a multitude of physiological processes, including fruit ripening, senescence, and stress responses.[3] The final and crucial step in ethylene biosynthesis is the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACCO).[4][6][7] Consequently, ACCO is a prime target for developing compounds that can modulate ethylene production for agricultural and horticultural applications.[3][5]

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CACC) is a structural analog of ACC.[8][9] Its structural similarity suggests it may act as a competitive inhibitor or a substrate mimic, making it an interesting candidate for investigation. Molecular docking provides an efficient, in silico first step to explore this hypothesis.[10] By predicting how CACC fits into the ACCO active site and estimating its binding affinity, we can prioritize experimental studies and guide the design of more potent modulators.[1][11]

This document outlines a complete workflow for docking CACC into the ACCO active site using AutoDock Vina, a widely used and validated open-source docking program.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulates the binding process by exploring numerous possible conformations of the ligand within the receptor's binding site and assigning a score to each conformation.[2] A lower binding energy score typically indicates a more stable and favorable interaction.[12] The entire process can be visualized as a multi-stage pipeline.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 Select & Download Receptor (ACCO) from RCSB PDB p2 Prepare Receptor: - Remove water/heteroatoms - Add polar hydrogens - Assign partial charges - Convert to PDBQT p1->p2 l1 Obtain Ligand (CACC) Structure from PubChem l2 Prepare Ligand: - Convert to 3D - Minimize energy - Define rotatable bonds - Convert to PDBQT l1->l2 g1 Define Search Space (Grid Box) Around Active Site p2->g1 l2->g1 d1 Execute Docking (AutoDock Vina) g1->d1 r1 Analyze Binding Affinity (Scoring Function) d1->r1 r2 Visualize & Analyze Poses (PyMOL, Discovery Studio) r1->r2 r3 Identify Key Interactions (H-bonds, Hydrophobic) r2->r3 caption Figure 1. Conceptual workflow for molecular docking.

Caption: Figure 1. Conceptual workflow for molecular docking.

Detailed Protocol

This protocol uses a combination of freely available software. The core docking calculation is performed with AutoDock Vina, while preparation and analysis steps utilize AutoDock Tools and UCSF Chimera or PyMOL.

Required Resources
Software/DatabasePurposeURL for Access
RCSB Protein Data Bank Source for receptor 3D structures[Link]
PubChem Source for ligand structures[Link]
AutoDock Suite Receptor/ligand preparation & docking[Link]
UCSF Chimera/PyMOL Visualization and analysis
Phase 1: Receptor Preparation

The goal of this phase is to clean the crystal structure of the receptor, preparing it for the docking simulation by removing non-essential molecules and adding necessary atomic information.[13][14]

Step 1.1: Select and Download the Receptor Structure

  • Navigate to the RCSB PDB.

  • Search for a suitable structure of ACC Oxidase. A good choice is PDB ID: 1WA6 , which is the crystal structure of ACCO from Petunia hybrida.[15] It provides a clear view of the enzyme's active site.

  • Download the structure in PDB format.

Step 1.2: Clean the PDB File

  • Open the downloaded PDB file (e.g., 1WA6.pdb) in a visualization tool like UCSF Chimera or Discovery Studio.

  • Rationale: Crystal structures often contain non-protein atoms like water molecules, ions, and co-crystallized ligands that can interfere with the docking process.[13][16] These are typically removed unless a specific water-mediated interaction is being investigated.

  • Delete all water molecules (often designated as HOH).

  • Remove any existing ligands or ions from the structure (e.g., SO4).[15]

  • Save the cleaned protein structure as a new PDB file (e.g., 1WA6_cleaned.pdb).

Step 1.3: Prepare the Receptor for AutoDock

  • Launch AutoDock Tools (ADT).

  • Go to File > Read Molecule and open 1WA6_cleaned.pdb.

  • Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK.

    • Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correctly calculating interactions like hydrogen bonds.[16]

  • Assign Partial Charges: Go to Edit > Charges > Add Kollman Charges.

    • Rationale: Assigning partial charges to each atom is crucial for the scoring function to calculate electrostatic interactions, a key component of binding energy.[16]

  • Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as 1WA6_receptor.pdbqt.

    • Rationale: The PDBQT format is an extension of PDB that includes partial charges (Q) and AutoDock atom types (T), which are required by AutoDock Vina.[17]

Phase 2: Ligand Preparation

This phase involves obtaining the ligand's 3D structure and converting it into the correct format for docking, ensuring it has a realistic, low-energy conformation.[18][19]

Step 2.1: Obtain Ligand Structure

  • Navigate to the PubChem database.

  • Search for "1-(Carbamoylamino)cyclopropane-1-carboxylic acid" or its CID: 55290311 .[8]

  • Download the 3D conformer of the molecule in SDF format.

Step 2.2: Convert and Prepare the Ligand

  • Open the ligand's SDF file in AutoDock Tools.

  • Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root.

    • Rationale: AutoDock Vina treats the ligand as flexible. This step defines the rotatable bonds, allowing the algorithm to explore different conformations of the ligand during the simulation.[19]

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as CACC_ligand.pdbqt. ADT will automatically add Gasteiger charges, which are appropriate for small organic molecules.[19]

Phase 3: Docking Simulation

Here, we define the search space on the receptor and run the AutoDock Vina simulation.

Step 3.1: Define the Grid Box

  • In ADT, ensure both the receptor (1WA6_receptor.pdbqt) and ligand (CACC_ligand.pdbqt) are loaded.

  • Go to Grid > Grid Box.

  • A box will appear around the molecule. This box defines the three-dimensional space where Vina will search for the best binding pose for the ligand.

  • Rationale: To perform a targeted docking, the grid box should be centered on the active site of the enzyme. For ACCO, the active site contains a key iron-binding motif. You can identify these residues from the literature associated with the PDB entry (e.g., His177, Asp179, His234). Position the center of the grid box to encompass these residues.

  • Adjust the center and dimensions (in Angstroms) of the box to cover the entire binding pocket. A typical size might be 25 x 25 x 25 Å.

  • Note the coordinates for the center (x, y, z) and the size (x, y, z) of the grid box. You will need these for the configuration file.

Step 3.2: Create the Configuration File

  • Create a text file named conf.txt.

  • Enter the receptor and ligand file names, and the grid box parameters you noted in the previous step.

Step 3.3: Run AutoDock Vina

  • Open a command line terminal.

  • Navigate to the directory containing your PDBQT files and conf.txt.

  • Execute the Vina program using the following command:[17] vina --config conf.txt --log CACC_log.txt

    • The --exhaustiveness parameter can be increased to improve the thoroughness of the search, at the cost of longer computation time. The default is 8.[17][20]

Phase 4: Analysis and Interpretation of Results

Step 4.1: Analyze the Log File

  • Open the CACC_log.txt file.

  • You will see a table of results for the top binding modes (typically up to 9). The most important value is the binding affinity , reported in kcal/mol.

  • Interpretation: The most negative binding affinity represents the most favorable predicted binding pose. Values more negative than -6.0 kcal/mol are generally considered indicative of a potentially good interaction.[12]

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-7.50.0000.000
2-7.21.8522.431
3-7.12.1053.017
(Example data)

Step 4.2: Visualize the Docked Poses

  • Open your visualization software (e.g., PyMOL).

  • Load the receptor PDBQT file (1WA6_receptor.pdbqt).

  • Load the docking results file (CACC_docking_results.pdbqt). This file contains multiple models, each corresponding to a binding mode from the log file.

  • You can cycle through the different poses to visualize how the ligand orients in the active site.

Step 4.3: Analyze Molecular Interactions

  • Focus on the top-ranked pose (Mode 1).

  • Identify key amino acid residues in the active site that are in close proximity to the ligand (within ~4 Å).

  • Look for potential interactions:

    • Hydrogen Bonds: Identify polar atoms on the ligand (e.g., oxygens and nitrogens in the carboxyl and carbamoyl groups) and potential H-bond donors/acceptors on the protein (e.g., backbone amides, side chains of Ser, Thr, Asp, Glu, Arg, Lys).

    • Hydrophobic Interactions: Look for nonpolar parts of the ligand (like the cyclopropane ring) interacting with hydrophobic residues (e.g., Val, Leu, Ile, Phe).

  • Rationale: The type and number of these interactions provide a structural basis for the calculated binding affinity.[12][22] A strong binding hypothesis is supported by multiple favorable interactions with key active site residues.

Self-Validation and Best Practices

To ensure the trustworthiness of a docking protocol, it is essential to perform a validation step.[11]

  • Re-docking: If a crystal structure of the target protein with a co-crystallized native ligand is available (e.g., PDB ID 5TCV for ACCO with its substrate ACC), a crucial validation is to dock that native ligand back into the active site.[11][23]

  • Success Criteria: A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12][21] This confirms that the chosen parameters and software can accurately identify the correct binding mode.

Conclusion

This application note provides a comprehensive, step-by-step protocol for performing molecular docking of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid with ACC oxidase. By following these guidelines, researchers can generate a robust hypothesis about the binding mode and affinity of CACC, providing a solid foundation for further experimental validation and structure-based design of novel plant growth regulators.

References

  • RCSB Protein Data Bank. (2005). 1WA6: The structure of ACC oxidase. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Das, P., et al. (2022). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. RSC Advances. [Link]

  • iGEM. (n.d.). AutoDock Vina Protocol. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. [Link]

  • iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. [Link]

  • RCSB Protein Data Bank. (2018). 5Y9D: Crystal structure of acyl-coA oxidase1 from Yarrowia lipolytica. [Link]

  • RCSB Protein Data Bank. (2017). 5TCW: ACC oxidase complex with nickel and acetate. [Link]

  • PubChem. (n.d.). 1-(carbamoylamino)cyclopropane-1-carboxylic acid. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • RCSB Protein Data Bank. (2016). 5K3I: Crystal structure of Acyl-CoA oxidase-1 in Caenorhabditis elegans complexed with FAD and ATP. [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • RCSB Protein Data Bank. (2017). 5TCV: ACC oxidase complex with substrate 1-aminocyclopropane-1-carboxylic acid. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • Li, Y., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PLoS ONE. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Preprints.org. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Scribd. (2009). Autodock - Vina Protocol. [Link]

  • bioRxiv. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. [Link]

  • Dilley, D. R. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants. [Link]

  • PubChem. (n.d.). 1-(Malonylamino)cyclopropane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. [Link]

  • El-Senduny, F. F., et al. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Saudi Pharmaceutical Journal. [Link]

  • MDPI. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. [Link]

  • PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). (1S,2R,3S)-2-((R)-Amino-carboxy-methyl)-3-hydroxy-cyclopropanecarboxylic acid. [Link]

  • Hoffman, N. E., et al. (1982). Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. Biochemical and Biophysical Research Communications. [Link]

  • PubChem. (n.d.). 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid. [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

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Troubleshooting & Optimization

Technical Support Center: Matrix Effects in the Mass Spectrometry Analysis of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the quantitative analysis of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid and related small, polar analytes by liquid chromatography-mass spectrometry (LC-MS). This document is designed for researchers, scientists, and drug development professionals who encounter challenges with assay accuracy and reproducibility due to the phenomenon known as matrix effects.

The analysis of small, polar molecules like 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, a derivative of the plant signaling molecule 1-aminocyclopropane-1-carboxylic acid (ACC)[1][2][3], presents a significant analytical challenge. These compounds often exhibit poor retention on traditional reversed-phase columns and are highly susceptible to interference from components within complex biological matrices. This guide provides in-depth, field-proven insights and step-by-step protocols to help you diagnose, troubleshoot, and mitigate matrix effects, ensuring the integrity and reliability of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of matrix effects and their impact on the analysis of polar analytes.

Q1: What are matrix effects and why are they a major concern for analyzing 1-(Carbamoylamino)cyclopropane-1-carboxylic acid?

A: Matrix effects are interferences caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma or urine) that alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[4][5] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data accuracy, precision, and sensitivity.[6] For a small, polar molecule like 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, this is a critical issue because it is likely to co-elute with many endogenous polar interferences, and its analytical accuracy can be reduced by 20-80% if matrix effects are not properly controlled.[4]

The primary mechanism, particularly in Electrospray Ionization (ESI), involves competition for charge or access to the droplet surface during the ionization process.[7][8] Co-eluting matrix components can also alter the physical properties of the ESI droplets, such as surface tension and viscosity, which hinders the formation of gas-phase analyte ions.[5][8]

Q2: How can I definitively determine if my assay is suffering from matrix effects?

A: The most direct and widely accepted method for qualitatively assessing matrix effects across a chromatographic run is the post-column infusion experiment .[9][6][10][11] This procedure involves infusing a constant flow of your analyte standard directly into the eluent from the LC column (post-separation) while injecting a blank, extracted matrix sample.[10][12]

If no matrix components were present, you would observe a flat, steady signal for your analyte. However, any dips or peaks in this baseline signal indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[9][6] This allows you to visualize the "zones" of matrix interference in your chromatogram and determine if your analyte's retention time falls within one of these zones.

Q3: Which sample preparation techniques are most effective for minimizing matrix effects for a polar analyte?

A: A thorough sample preparation strategy is your first and most effective line of defense.[4] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte. For a polar compound like 1-(Carbamoylamino)cyclopropane-1-carboxylic acid in a biological matrix, consider these techniques:

  • Solid-Phase Extraction (SPE): This is a powerful and highly recommended technique.[13][14] You can use a normal-phase SPE cartridge where the polar sorbent retains your polar analyte while non-polar contaminants are washed away.[14][15][16][17][18] Alternatively, a mixed-mode or ion-exchange SPE can provide even greater selectivity based on the analyte's charge and polarity.[13][16]

  • Protein Precipitation (PPT): While quick and simple, PPT is often insufficient on its own as it primarily removes proteins but leaves behind salts and phospholipids, which are major contributors to matrix effects.[19] It is best used as an initial step before a more selective technique like SPE.

  • Liquid-Liquid Extraction (LLE): LLE can be effective but may be less efficient at extracting highly polar compounds from aqueous biological fluids.[15]

Q4: Is a matrix-matched calibration curve always necessary?

A: When possible, preparing your calibration standards in the same biological matrix as your study samples (e.g., blank plasma, urine) is a highly effective strategy.[4] This approach, known as using a matrix-matched calibration curve , ensures that the standards and the unknown samples experience similar levels of matrix effects, thereby compensating for the interference.[4][20]

However, obtaining a truly "blank" matrix that is free of the endogenous analyte can be challenging. In such cases, or when matrix variability between samples is high, alternative quantification strategies are required.[6][20]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: Using a SIL-IS is considered the gold standard for quantitative LC-MS analysis and is the most robust way to correct for matrix effects.[6][13][21] A SIL-IS is an analog of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[20]

Because it is nearly identical to the analyte in its chemical and physical properties, it co-elutes and experiences the exact same ionization suppression or enhancement.[13][20] Since you add a known amount of the SIL-IS to every sample before extraction, any signal loss in the analyte due to matrix effects is mirrored by a proportional loss in the SIL-IS signal. The ratio of the analyte to the SIL-IS remains constant, allowing for highly accurate and precise quantification.[22] This technique is strongly recommended for regulated bioanalysis and when the highest level of accuracy is required.[21][23][24]

Section 2: Troubleshooting Guide

This guide provides a structured approach to common problems encountered during the analysis of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

Problem 1: Poor Chromatographic Peak Shape (Tailing, Broadening)
  • Possible Cause: The analyte is highly polar and is poorly retained on a standard C18 reversed-phase column, leading to elution near the solvent front where polar matrix interferences are most concentrated.

  • Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Causality: HILIC utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high organic content.[25][26] This environment facilitates the retention of polar analytes like 1-(Carbamoylamino)cyclopropane-1-carboxylic acid through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[25][27] This provides better retention and separates the analyte from the early-eluting salts and other highly polar interferences that cause suppression.[28]

    • Recommendation: Screen several HILIC column chemistries (e.g., bare silica, amide, zwitterionic) to find the optimal selectivity and peak shape for your analyte.[28] Start with a mobile phase of high acetonitrile concentration (e.g., >80%) and a polar aqueous modifier (e.g., ammonium formate or ammonium acetate buffer) and elute the analyte by increasing the aqueous content.[26]

Problem 2: Low Signal Intensity and Poor Sensitivity
  • Possible Cause: Significant ion suppression is occurring due to co-elution with matrix components.

  • Solution: Diagnose and Mitigate Ion Suppression.

    • Causality: As established, co-eluting compounds compete with the analyte for ionization, reducing its signal.[7][29] The solution is to separate the analyte from these interferences either chromatographically or through better sample cleanup.

    • Workflow:

      • Diagnose: Perform a post-column infusion experiment (see Protocol 1) to confirm that the analyte's retention time coincides with a region of ion suppression.

      • Improve Separation: Optimize your HILIC method. Adjust the gradient profile to move the analyte's elution time away from the suppression zone.

      • Improve Cleanup: Implement a more rigorous sample preparation method, such as the Solid-Phase Extraction protocol detailed below (Protocol 2). SPE is highly effective at removing phospholipids and salts that are common causes of suppression.[13][19]

cluster_0 Diagnosis cluster_1 Mitigation A Low Signal / Poor Sensitivity B Perform Post-Column Infusion (Protocol 1) A->B C Analyte Elutes in Suppression Zone? B->C D Improve Sample Cleanup (Protocol 2: SPE) C->D Yes F Re-evaluate Signal C->F No (Check MS tuning) E Optimize HILIC Chromatography D->E E->F A Take 4 Aliquots of Unknown Sample B Spike Aliquot 1 with 0x Standard A->B C Spike Aliquot 2 with 1x Standard A->C D Spike Aliquot 3 with 2x Standard A->D E Spike Aliquot 4 with 3x Standard A->E F Process and Analyze All Aliquots by LC-MS B->F C->F D->F E->F G Plot MS Response vs. Spiked Concentration F->G H Extrapolate to y=0 G->H I Calculate Original Concentration from x-intercept H->I

Caption: Workflow for the Method of Standard Addition.

Section 3: Detailed Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Matrix Effects
  • System Setup:

    • Configure the LC-MS system as you would for your analysis.

    • Using a T-connector, connect the outlet of the LC column to both the MS inlet and a syringe pump.

  • Analyte Infusion:

    • Prepare a solution of your analyte standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

    • Infuse this solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

  • Data Acquisition:

    • Begin MS data acquisition in MRM or SIM mode for your analyte. You should see a stable, continuous signal.

    • Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.

    • Monitor the infused analyte signal throughout the entire chromatographic run.

  • Analysis:

    • Examine the resulting chromatogram of the infused analyte. Any deviation from the stable baseline indicates a matrix effect. A significant drop in signal at the retention time of your analyte confirms ion suppression is a likely cause of poor performance. [10][11]

Protocol 2: Normal-Phase Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is a starting point for extracting a polar analyte like 1-(Carbamoylamino)cyclopropane-1-carboxylic acid from a non-polar matrix or a biological sample after solvent exchange.

  • Sorbent Selection: Choose a polar SPE sorbent such as unbonded silica or a diol- or cyano-bonded phase. [16]2. Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of a non-polar solvent (e.g., hexane or dichloromethane) through it. This activates the sorbent surface. [16]3. Equilibration: Equilibrate the cartridge with 1-2 column volumes of the same non-polar solvent in which your sample is dissolved.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate. The polar analyte will be retained on the polar sorbent. [18]5. Washing: Wash the cartridge with a non-polar solvent to elute non-polar and weakly retained impurities.

  • Elution: Elute your target analyte using a polar solvent (e.g., methanol, or acetonitrile with a small percentage of water). Collect this fraction for LC-MS analysis.

Protocol 3: Quantification using the Method of Standard Addition
  • Sample Preparation: Take a single unknown sample and divide it into at least four equal aliquots (e.g., 100 µL each).

  • Spiking:

    • Leave Aliquot 1 unspiked (this is your "zero addition").

    • Spike Aliquots 2, 3, and 4 with increasing, known concentrations of your analyte standard. The concentrations should be chosen to bracket the expected concentration of the analyte in the sample (e.g., 0.5x, 1x, and 2x the expected concentration).

  • Analysis: Process all four spiked aliquots using your standard sample preparation and LC-MS analysis method.

  • Calculation:

    • Create a plot with the added concentration on the x-axis and the measured MS signal (peak area) on the y-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the original concentration of the analyte in the unknown sample. [6]

Section 4: Data Presentation

Data from these experiments should be tabulated to clearly assess the extent of the matrix effect and the effectiveness of mitigation strategies.

Table 1: Example Data from Post-Extraction Spike Experiment to Quantify Matrix Effect

Sample TypeMean Peak Area (n=3)Matrix Effect (%)
Analyte in Neat Solvent (A)850,000N/A
Analyte Spiked in Blank Matrix Post-Extraction (B)340,000-60%

Calculation: Matrix Effect (%) = ((B/A) - 1) x 100. A value of -60% indicates significant ion suppression.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Final Signal Intensity (vs. PPT)
Protein Precipitation (PPT)95%-75%1.0x
Liquid-Liquid Extraction (LLE)70%-40%1.4x
Solid-Phase Extraction (SPE)88%-15%3.0x

This table demonstrates that while PPT has high recovery, it does little to remove matrix effects. SPE provides the best balance of recovery and matrix removal, leading to the highest final signal.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - MilliporeSigma.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • HILIC – The Rising Star of Polar Chrom
  • Electrospray Ionization (ESI)
  • HILIC Columns for Polar Separ
  • Standard Addition Procedure in Analytical Chemistry - AlpHa Measure.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Hydrophilic interaction liquid chromatography (HILIC)
  • LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Labor
  • Overcoming Matrix Interference in LC-MS/MS - Separ
  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry.
  • Standard addition method (SAM) in LC-MS/MS to quantify gluten-derived metabolites in urine samples - PubMed.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corpor
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ioniz
  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC Intern
  • What is Solid-Phase Extraction? - Phenomenex.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch M
  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry - Scholars' Mine.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
  • A review of the modern principles and applications of solid-phase extraction techniques in chrom
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
  • Ion suppression (mass spectrometry) - Wikipedia.
  • Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different w
  • MatrixEX™ - A Fully Automated Column Switching System to Reduce Matrix Effects in LC-MS/MS Analysis - SCIEX.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC.
  • Understanding and Improving Solid-Phase Extraction | LCGC Intern
  • What is Solid Phase Extraction (SPE)?
  • Solid-phase extraction - Wikipedia.
  • Is Your "Good-Enough" Sample Prepar
  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBR
  • Stable-isotope dilution LC–MS for quantit
  • Isotope dilution - Wikipedia.
  • Evidence for 1-(Malonylamino)
  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed.
  • The Power of Stable Isotope Dilution Assays in Brewing - Brewing Science.
  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • 1-Aminocyclopropane-1-carboxylic acid - Wikipedia.
  • Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants - PubMed.
  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry | Request PDF - ResearchG

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Technical Support Center: Troubleshooting Solubility for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists encountering solubility and precipitation challenges with 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS#: 861339-27-7)[1].

Unlike its parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), which is highly water-soluble (approx. 72 g/L) due to its small size and zwitterionic properties[2], this derivative presents severe dissolution bottlenecks. By converting the primary amine into a carbamoylamino (urea) group, the molecule loses its basicity and forms a rigid, highly stable intermolecular hydrogen-bonding network. The energy required to break these strong intermolecular hydrogen bonds in the solid crystal lattice is rarely compensated by favorable solute-solvent interactions in standard aqueous buffers[3].

Below is our comprehensive, causality-driven guide to overcoming these thermodynamic and kinetic barriers.

Solubilization Strategy Workflow

The following decision tree outlines the logical progression for formulating this compound based on your downstream application.

SolubilityWorkflow Start Start: Solid Compound CAS: 861339-27-7 CheckAssay What is the target application? Start->CheckAssay InVitro In vitro Assays (Cell culture, Biochemical) CheckAssay->InVitro InVivo In vivo Dosing (Animal models) CheckAssay->InVivo DMSO Dissolve in 100% DMSO (Disrupts Urea H-bonds) InVitro->DMSO Aqueous Aqueous Formulation Required InVivo->Aqueous Dilute Dilute in warm buffer (Max 1% DMSO final) DMSO->Dilute Validate Self-Validation: OD600 < 0.05 Dilute->Validate pHAdjust Adjust pH > 7.0 (Deprotonate -COOH) Aqueous->pHAdjust Cyclodextrin Add 10-20% HP-β-CD (Hydrophobic Encapsulation) Aqueous->Cyclodextrin pHAdjust->Validate Cyclodextrin->Validate

Figure 1: Decision matrix for solubilizing 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

Frequently Asked Questions (FAQs) & Diagnostic Guide

Q1: Why does my compound remain a cloudy suspension in PBS (pH 7.4) even after 24 hours of stirring? Causality: While the carboxylic acid group (estimated pKa ~3.0) is deprotonated at pH 7.4, the dominant physical force preventing dissolution is the lattice energy of the urea moiety[3]. The bidentate hydrogen bonding between adjacent carbamoylamino groups creates a highly stable crystal lattice. Water alone at room temperature lacks the energy to disrupt this network, making the dissolution kinetically limited. Solution: You must overcome the initial activation energy. Use mild heating (45°C) combined with bath sonication for 15 minutes. Alternatively, pre-dissolve the compound in a hydrogen-bond disrupting solvent (like DMSO) before diluting it into PBS.

Q2: I prepared a 100 mM stock in DMSO, but it crashed out immediately when added to my cell culture media. How do I prevent this "solvent shock"? Causality: When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the DMSO diffuses into the water faster than the compound can remain solvated, causing localized supersaturation and immediate micro-precipitation. Solution: Employ a step-wise dilution strategy. Warm your culture media to 37°C prior to addition. Add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to maintain both compound solubility and cell viability.

Q3: We are moving to in vivo mouse models and cannot use high concentrations of DMSO. What are our formulation options? Causality: In vivo formulations require biocompatible excipients that can mask the hydrophobic cyclopropane ring and disrupt the urea-urea interactions without causing toxicity. Solution: Utilize complexation agents such as Hydroxypropyl-beta-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the cyclopropane ring, while the hydrophilic exterior ensures aqueous solubility. A 10-20% (w/v) HP-β-CD solution in saline, combined with a pH adjustment to 7.5 to ensure the carboxylic acid is ionized, provides a stable, injectable formulation.

Quantitative Solvent Compatibility Data

To assist in experimental planning, the following table summarizes the expected solubility profiles across common laboratory solvents.

Solvent SystemSolubilization MechanismExpected Max SolubilityRecommended Application
100% DMSO Disruption of urea H-bond network> 50 mMIn vitro master stock preparation
100% DMF Disruption of urea H-bond network> 50 mMChemical synthesis / Derivatization
Water (pH < 4.0) None (Compound is fully protonated)< 1 mMNot recommended
Water (pH 7.5 - 8.0) Ionization of -COOH group5 - 10 mMMild in vitro assays
20% HP-β-CD in Saline Hydrophobic cavity encapsulation20 - 30 mMIn vivo dosing (IV, IP, PO)
0.1 M NaOH Complete ionization & salt formation> 50 mMBase formulation (requires back-titration)

Validated Experimental Protocols

To guarantee scientific trustworthiness, the following protocols are designed as self-validating systems . They include built-in quality control steps to ensure the compound is fully dissolved rather than merely suspended as invisible micro-crystals.

Protocol A: Preparation of a 50 mM In Vitro Master Stock in DMSO

This protocol leverages DMSO's strong hydrogen-bond accepting properties to dismantle the solid crystal lattice.

  • Weighing: Accurately weigh 7.21 mg of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (MW: 144.13 g/mol ) into a sterile, light-blocking microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex the tube at maximum speed for 60 seconds.

  • Thermal/Acoustic Energy: Place the tube in a bath sonicator set to 37°C for 10 minutes. The solution should appear visually clear.

  • Self-Validation Step (Critical):

    • Centrifuge the tube at 10,000 x g for 5 minutes.

    • Carefully inspect the bottom of the tube for a white pellet. If a pellet is present, the compound has not fully dissolved; repeat Step 4.

    • Measure the optical density (OD) of a 100 µL aliquot at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates the presence of light-scattering micro-precipitates.

  • Storage: Aliquot the validated clear solution into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of an Aqueous Formulation for In Vivo Dosing (Cyclodextrin Method)

This protocol uses pH adjustment and complexation to achieve high aqueous solubility without toxic organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile 0.9% NaCl (saline).

  • Suspension: Add the required mass of the compound to the HP-β-CD solution to achieve your target concentration (e.g., 10 mg/mL). The mixture will initially be a cloudy suspension.

  • pH Titration:

    • Insert a calibrated micro-pH probe into the suspension.

    • Slowly add 0.1 M NaOH dropwise while continuously stirring.

    • Stop adding NaOH when the pH reaches 7.5 - 7.8. Causality: This deprotonates the carboxylic acid, converting it to a highly soluble sodium salt, while the cyclodextrin encapsulates the hydrophobic core.

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes to ensure complete cyclodextrin complexation.

  • Self-Validation Step:

    • Back-titrate with 0.1 M HCl if the pH exceeds 8.0 to prevent base-catalyzed degradation of the urea group.

    • Pass the formulation through a 0.22 µm PES (Polyethersulfone) syringe filter. If significant resistance is felt, the compound is precipitating. The filtered solution must remain optically clear for at least 24 hours at room temperature prior to animal administration.

References

  • Health Canada. "Proposed Registration Decision PRD2023-03: 1-aminocyclopropanecarboxylic acid." Government of Canada Publications. Available at:[Link]

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Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for researchers working with 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAC). This guide is designed for scientists and drug development professionals who are encountering variability and inconsistent results in their bioassays.

Our approach is to move beyond simple procedural checklists. As field-experienced scientists, we aim to provide a framework for critical thinking and experimental design, helping you to diagnose the root cause of inconsistency by understanding the underlying biochemistry and potential pitfalls. This document addresses issues related to the compound's integrity, the nuances of ethylene pathway bioassays, and the logical steps to dissect your experimental system.

A Note on the Target Compound: 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1][2][3] Therefore, this guide assumes that your bioassay is related to the ethylene biosynthesis pathway. The inconsistencies you are observing likely stem from the compound's stability, its conversion to ACC, or its interaction with the key enzymes ACC Synthase (ACS) and ACC Oxidase (ACO).[4][5][6]

Part 1: FAQs on Compound Integrity & Handling

Inconsistent results often originate from the simplest source: the compound itself. Before troubleshooting the complexities of a biological assay, it is imperative to validate the integrity of your starting material.

Q1: My synthesized CAC gives highly variable results. How can I verify its purity and identity before use?

A1: This is the most critical first step. Assuming your compound is a novel or custom synthesis, you cannot rely solely on the expected reaction outcome. Variability can be introduced by unreacted starting materials, side-products, or degradation.

  • Causality: If your sample contains residual starting materials or byproducts from the synthesis, you are not testing a single agent.[7][8] For example, if the synthesis involves modifying ACC, any leftover ACC will generate ethylene and mask the true effect of your target compound. Similarly, impurities can inhibit key enzymes in the bioassay, leading to sporadic and unpredictable results.

  • Recommended Actions & Validation:

    • Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure. The resulting spectrum should match the expected structure of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is essential for determining purity. Aim for >95% purity for bioassay use.

    • Mass Confirmation: Use high-resolution Mass Spectrometry (MS) to confirm the exact molecular weight of your compound. For CAC (C5H8N2O3), the expected monoisotopic mass is approximately 144.0535 g/mol .

    • ACC Contamination Check: Specifically develop an analytical method, such as LC-MS/MS, to detect and quantify any trace amounts of 1-aminocyclopropane-1-carboxylic acid (ACC) in your CAC sample.[9][10] This is crucial as even minor ACC contamination can lead to significant ethylene production.

Q2: How should I store my solid CAC and its stock solutions to prevent degradation?

A2: The carbamoyl moiety can be susceptible to hydrolysis, especially under non-neutral pH or in the presence of enzymatic activity. Proper storage is key to maintaining compound integrity over the course of your experiments.

  • Causality: Improper storage can lead to slow degradation of your compound. If you use a stock solution that has been stored for a week, it may have a different effective concentration of the active compound compared to a freshly prepared solution, leading to day-to-day variability.

  • Recommended Storage Protocol:

Format Temperature Conditions Rationale
Solid Powder -20°C or belowDesiccated, protected from lightMinimizes hydrolysis and oxidation. The cyclopropane ring is generally stable, but the functional groups are more reactive.
Stock Solution (DMSO) -20°C or -80°CSmall, single-use aliquotsPrevents multiple freeze-thaw cycles which can degrade the compound and introduce water condensation, leading to hydrolysis.
Stock Solution (Aqueous Buffer) -80°CPrepare fresh; avoid long-term storageAqueous solutions are highly prone to hydrolysis. If you must store, use single-use aliquots and flash-freeze in liquid nitrogen before placing at -80°C.
Q3: I suspect my CAC is unstable in the assay medium. How can I test for its stability and potential conversion to ACC?

A3: This is a common issue for pro-drugs or analogs. The compound may be converted to ACC by enzymes present in your biological extract or may degrade chemically in the buffer.

  • Causality: If CAC is converting to ACC during your assay incubation, the ethylene you measure is not a direct result of CAC activity, but rather the activity of its breakdown product. The rate of this conversion can be variable, depending on enzyme activity in your extract, leading to inconsistent results.

  • Validation Workflow:

    • Incubation: Incubate your CAC compound in the complete assay medium (including buffer, co-factors, and the biological extract) for the same duration as your actual experiment. Run a parallel control where CAC is incubated in the buffer alone.

    • Time Points: Take samples at different time points (e.g., 0, 30, 60, 120 minutes).

    • Analysis: Quench the reaction and analyze the samples using a validated LC-MS/MS method to quantify both CAC and ACC.[9][11]

    • Interpretation: A decrease in the CAC concentration over time, coupled with an increase in the ACC concentration, confirms instability and conversion.

Part 2: FAQs on Bioassay Design & Critical Parameters

Even with a validated compound, the inherent variability of biological systems can be a major source of inconsistency.[12][13]

Q4: My baseline ethylene production (or other assay endpoint) varies significantly between experiments. How can I standardize my biological material?

A4: The physiological state of your source material (e.g., plant tissue, cell culture) is paramount. The expression and activity of enzymes like ACC synthase (ACS) and ACC oxidase (ACO) are tightly regulated by developmental stage, environmental cues, and stress.[5][6][14]

  • Causality: If you use plant tissue of different ages or from plants grown under slightly different conditions, the basal levels of ACS and ACO enzymes can vary dramatically. This changes the baseline rate of ethylene production and can alter the tissue's responsiveness to your compound.

  • Standardization Strategies:

    • Consistent Growth Conditions: Grow plants in a controlled environment chamber with standardized light, temperature, humidity, and nutrient regimes.

    • Uniform Developmental Stage: Harvest tissue at the exact same developmental stage. For fruit, this means consistent size and days post-anthesis. For seedlings, this means consistent age and morphology.

    • Controlled Wounding Response: Wounding itself induces ethylene biosynthesis.[14] Standardize the way you prepare your tissue (e.g., slicing, homogenization) to ensure the wounding response is consistent across samples.

    • Acclimation Period: After preparing tissue explants, allow them to acclimate in a buffer for a short period (e.g., 30-60 minutes) before adding your test compounds. This allows the initial, acute wounding response to subside to a stable baseline.

Q5: I'm performing an in-vitro ACC oxidase (ACO) activity assay using a crude or purified enzyme extract. What are the critical co-factors and conditions I need to control?

A5: The ACC oxidase enzyme has specific requirements for its catalytic activity. Omitting or having suboptimal concentrations of these co-factors is a frequent cause of low or variable activity.

  • Causality: ACO is a non-heme iron-containing dioxygenase that requires several components to function.[4][15] The absence of any one of these can become the rate-limiting factor in the reaction, not the concentration of your compound or the substrate.

  • Self-Validating Assay Protocol: A robust ACO assay must include all necessary components in saturating, non-inhibitory concentrations.

Component Recommended Concentration Function & Rationale Source
ACC (Substrate) 1 mMThe substrate for the enzyme. Use a saturating concentration to ensure the enzyme is the limiting factor.[16]
FeSO₄ 20-50 µMACO requires Fe(II) as a critical co-factor for its catalytic activity.[15][16][17]
Ascorbate 3-30 mMActs as a reducing agent to keep the iron in the active Fe(II) state.[15][16][17]
Bicarbonate (NaHCO₃) 20-30 mMA required activator for the ACO enzyme.[4][15][16]
DTT 1 mMA reducing agent that helps maintain a reducing environment, protecting the enzyme from oxidative damage.[17]
Buffer (e.g., MOPS, Trizma-HCl) 50-100 mM, pH 7.0-7.2Maintains a stable pH for optimal enzyme activity.[16][17]

Pro-Tip: Always include a positive control with a known amount of ACC and a negative control with boiled (heat-inactivated) enzyme extract to ensure the observed ethylene production is enzymatic and the assay is performing as expected.[16]

Part 3: Visualizing Pathways and Troubleshooting Logic

To effectively troubleshoot, a clear understanding of the system's components and a logical workflow are essential.

The Ethylene Biosynthesis Pathway

The following diagram illustrates the core pathway for ethylene production in plants and highlights the potential points of action for your compound and common research inhibitors.

Ethylene_Pathway SAM S-Adenosylmethionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO ETH Ethylene CAC CAC (Your Compound) CAC->ACC Conversion? CAC->ACS Inhibition? CAC->ACO Inhibition? ACS->ACC ACO->ETH AVG AVG / AOA AVG->ACS AIB AIB / Co²⁺ AIB->ACO

Caption: The ethylene biosynthesis pathway with potential interaction points for CAC.

Troubleshooting Workflow

Use this decision tree to systematically diagnose the source of inconsistency in your bioassays.

Troubleshooting_Workflow start Inconsistent Results Observed q1 Is the compound pure (>95%) and structurally verified? start->q1 a1_yes Proceed to Bioassay Validation q1->a1_yes Yes a1_no STOP: Re-synthesize or purify compound. Verify with NMR, MS, HPLC. q1->a1_no No q2 Is the bioassay system standardized? a1_yes->q2 a2_yes Proceed to Mechanistic Analysis q2->a2_yes Yes a2_no Standardize: - Growth Conditions - Tissue Age - Assay Co-factors - Controls (Pos/Neg) q2->a2_no No q3 Is the compound stable in the assay medium? a2_yes->q3 a3_yes Investigate Off-Target Effects or Re-evaluate Hypothesis q3->a3_yes Yes a3_no Characterize degradation/ conversion to ACC via LC-MS. Adjust assay duration or conditions. q3->a3_no No

Caption: A systematic workflow for troubleshooting inconsistent bioassay results.

Part 4: Experimental Protocols

Here we provide a detailed protocol for a common bioassay used to study this pathway.

Protocol 1: Step-by-Step Guide for a Standard In-Vitro ACC Oxidase (ACO) Activity Assay

This protocol is designed to measure the conversion of ACC to ethylene by an enzyme extract from plant tissue.

  • Tissue Homogenization & Enzyme Extraction:

    • Harvest 1-2 g of standardized plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 4 mL of ice-cold extraction buffer (100 mM Trizma-HCl pH 7.0, 10% glycerol, 30 mM sodium ascorbate, 1 mM DTT, 5% w/v PVPP).[16]

    • Homogenize thoroughly and transfer the slurry to a centrifuge tube.

    • Centrifuge at 28,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude enzyme extract. Keep it on ice at all times.

  • Assay Setup:

    • In a 6 mL glass vial, prepare the reaction mixture. Add the following components in order:

      • 1.8 mL of reaction medium (Extraction buffer without PVPP, but containing 50 µM FeSO₄ and 30 mM NaHCO₃).[16]

      • Your test compound (CAC at various concentrations) or the appropriate control (e.g., buffer, known inhibitor).

      • Add 1 mM ACC to start the reaction (or omit if you are testing if CAC acts as a substrate).

    • Pre-incubate the vials at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiating the Reaction & Incubation:

    • Initiate the reaction by adding 0.2 mL of the enzyme extract to each vial.

    • Immediately seal the vials with a rubber septum.

    • Incubate at 30°C in a shaking water bath for a pre-determined time (e.g., 60-120 minutes). The reaction time should be within the linear range of ethylene production, which you should determine in a preliminary experiment.[16]

  • Ethylene Quantification:

    • After incubation, take a 1 mL headspace gas sample from each vial using a gas-tight syringe.

    • Inject the sample into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an appropriate column (e.g., alumina) to quantify ethylene concentration.

    • Calculate the rate of ethylene production and normalize it to the amount of protein in the extract (measured by a Bradford assay or similar method).

By systematically validating your compound, standardizing your biological system, and using robust, well-controlled assay protocols, you can significantly reduce variability and gain clear, interpretable insights into the biological activity of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

References
  • Merritt, A. T., et al. (2001). Inhibitors of Ethylene Synthesis Inhibit Auxin-Induced Stomatal Opening in Epidermis Detached from Leaves of Vicia Faba L. Plant and Cell Physiology. [Link]

  • Li, G., et al. (2015). Inhibition of Ethylene Biosynthesis and Associated Gene Expression by Aminoethoxyvinylglycine and 1-Methylcyclopropene and Their Effects on Internal Browning of 'Starkrimson' Pear Fruit. Journal of the American Society for Horticultural Science. [Link]

  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science. [Link]

  • Binder, B. M. (2018). Inhibitors of Ethylene Biosynthesis and Signaling. ResearchGate. [Link]

  • Schaller, G. E., & Binder, B. M. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in Molecular Biology. [Link]

  • Wang, C. Y. (1987). USE OF ETHYLENE BIOSYNTHESIS INHIBITORS IN HORTICULTURE. Acta Horticulturae. [Link]

  • Hasan, M. T., et al. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. [Link]

  • Admin. (2023). Ethylene and ACC in Plants. Encyclopedia.pub. [Link]

  • Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants. [Link]

  • Liu, X., et al. (2012). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. Taylor & Francis Online. [Link]

  • Li, T., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. Plant Physiology. [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Academia.edu. [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. PubMed. [Link]

  • Liu, X., et al. (2012). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. ResearchGate. [Link]

  • Liu, X., et al. (2004). Determination of 1-aminocyclopropane-1-carboxylic acid in apple extracts by capillary electrophoresis with laser-induced fluorescence detection. PubMed. [Link]

  • Van de Poel, B., et al. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science. [Link]

  • Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

  • Jia, Y. J., et al. (1999). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Jia, Y. J., et al. (2014). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Taylor & Francis Online. [Link]

  • Bhowmik, P. K., et al. (2003). Changes in the Activity and Expression of 1-Aminocyclopropane- 1-Carboxylate (ACC) Synthase, ACC Oxidase, and Phenylalanine Ammonia-lyase in Asparagus Spears after Harvest. Journal of the American Society for Horticultural Science. [Link]

  • Wang, K. L. C., et al. (2025). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Journal of Zhejiang University-SCIENCE B. [Link]

  • Li, G., et al. (2012). Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis. PLoS Genetics. [Link]

  • Llada, M. (2023). Potency Method Commutability Study Leads To Late-Stage Bioassay Strategy Change: A Case of Unexpectedly High Sensitivity to Oxidation. BEBPA. [Link]

  • Lizada, M. C. C., & Yang, S. F. (1979). Assay for and enzymatic formation of an ethylene precursor 1-Aminocyclopropane-1-carboxylic acid. ResearchGate. [Link]

  • Tarun, A. S., & Theologis, A. (1998). Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis. PNAS. [Link]

  • Lee, J. S., & Kim, J. (2008). Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with a flame-ionization detector. Iowa State University Digital Repository. [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Egener, T., et al. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. SciELO. [Link]

  • Bower, K. M. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]

  • Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants. [Link]

  • Ali, S., & Glick, B. R. (2018). Methods to Study 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase in Plant Growth Promoting Bacteria. ResearchGate. [Link]

  • Noble, A., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie. [Link]

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  • US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Yu, Y., et al. (2019). Potency Assay Variability Estimation in Practice. AAPS J. [Link]

  • Johnston, G. A., et al. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. PubMed. [Link]

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  • Carboxylic acid reactions overview. Khan Academy. [Link]

  • Amrhein, N., et al. (1982). Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. PubMed. [Link]

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avoiding contamination in 1-(Carbamoylamino)cyclopropane-1-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (also known as 1-ureidocyclopropane-1-carboxylic acid, or 1-UCC). This compound is a critical synthetic intermediate in the rational drug design of topically administered Caspase-1 inhibitors (such as the uracil series) developed for the treatment of inflammatory acne[1].

Because 1-UCC is synthesized from 1-aminocyclopropanecarboxylic acid (ACC)—a potent biological molecule in its own right—and is utilized in highly sensitive cellular assays, controlling chemical and biological contamination is paramount. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure absolute integrity in your experiments.

Part 1: Chemical Synthesis & Purity Troubleshooting (FAQs)

Q1: My downstream Caspase-1 inhibitor synthesis has low yields and unexpected byproducts. Could 1-UCC contamination be the issue? A1: Yes. The synthesis of 1-UCC involves reacting ACC with potassium isocyanate (KOCN) in an aqueous suspension[2]. If the conversion is incomplete, residual ACC remains in your product. ACC contains a highly reactive primary amine. During downstream coupling steps (e.g., constructing the uracil core for Caspase-1 inhibitors), residual ACC will aggressively compete with 1-UCC, leading to truncated or off-target byproducts.

  • Causality: KOCN degrades in aqueous solutions at elevated temperatures to form ammonia and carbon dioxide. If the reflux time exceeds 3 hours or the KOCN equivalent ratio is insufficient, ACC remains unreacted.

  • Self-Validating Check: Always perform a Ninhydrin stain on your TLC plates. Unreacted ACC will stain a deep purple (indicating a free primary amine), whereas pure 1-UCC will not react.

Q2: I am observing a white, highly crystalline impurity in my purified 1-UCC. What is it, and how do I remove it? A2: This is almost certainly urea, a byproduct of KOCN hydrolysis.

  • Causality: During the synthesis, the reaction mixture is cooled and acidified to pH 2 with concentrated HCl to precipitate 1-UCC[2]. Under these acidic conditions, excess cyanate reacts with ammonium ions (generated from KOCN hydrolysis) to form urea. Urea readily co-precipitates with 1-UCC.

  • Self-Validating Check: Perform a recrystallization using a water/ethanol gradient. Urea is highly soluble in both water and ethanol, whereas 1-UCC has a distinct solubility profile that allows selective crystallization at 0–5°C. Verify removal via 1 H-NMR (look for the disappearance of the broad urea singlet at ~5.4 ppm in DMSO-d6).

Part 2: Biological Assay Contamination (Caspase-1 & THP1 Cells)

Q3: When testing 1-UCC-derived inhibitors in the THP1 cell assay, my baseline IL-1β levels are erratic. Is the compound contaminated? A3: Erratic baseline IL-1β in THP1 macrophage assays is a hallmark of endotoxin (lipopolysaccharide, LPS) contamination introduced during the handling or formulation of the inhibitor.

  • Causality: Caspase-1 is the protease responsible for cleaving inactive pro-IL1β into active IL-1β[1]. THP1 cells require a two-step activation process: priming (via TLR4) and activation (via the NLRP3 inflammasome). If your 1-UCC derivative is contaminated with trace endotoxins from non-depyrogenated glassware or impure water, it will prematurely prime the TLR4 pathway. This causes massive pro-IL-1β upregulation, overwhelming the Caspase-1 inhibitor and artificially skewing the IC50 curve.

  • Self-Validating Check: Run a vehicle-only control using your compound's solvent. If the vehicle triggers IL-1β release without the addition of an external stimulant (like nigericin), endotoxin contamination is confirmed.

Q4: Why am I seeing false-positive inhibition in my biochemical Caspase-1 enzymatic dilution assay? A4: Heavy metal contamination (specifically copper or zinc) or reactive oxygen species (ROS) in your 1-UCC stock can cause false positives.

  • Causality: Caspase-1 is a cysteine protease. Its active site contains a highly nucleophilic cysteine residue that is easily oxidized by ROS or chelated by trace heavy metals, leading to irreversible, non-specific inhibition rather than the targeted covalent reversible inhibition intended by the uracil series design[1].

  • Self-Validating Check: Ensure all assay buffers contain 1–5 mM DTT (Dithiothreitol) to keep the active site reduced, and add 1 mM EDTA to chelate trace metals. If the inhibitory activity of your compound drops significantly upon adding EDTA, your stock is contaminated with heavy metals.

Part 3: Quantitative Impurity Thresholds

To maintain experimental integrity across both chemical synthesis and biological evaluation, adhere to the following validated contamination limits.

ImpuritySourceAssay ImpactMaximum Tolerated LimitDetection Method
Unreacted ACC Incomplete synthesisCompetes in downstream coupling< 1.0%Ninhydrin TLC / HPLC
Urea KOCN hydrolysis byproductAlters stoichiometric calculations< 0.5% 1 H-NMR / Elemental Analysis
Endotoxin (LPS) Contaminated glassware/waterFalse priming of TLR4 in THP1 cells< 0.1 EU/mLLAL Chromogenic Assay
Heavy Metals (Cu/Zn) Reagents / EquipmentNon-specific Caspase-1 oxidation< 10 µMICP-MS

Part 4: Experimental Protocols

Protocol 1: Synthesis and Purification of 1-UCC

This protocol ensures the complete conversion of ACC and the elimination of urea contaminants[2].

  • Suspension: Suspend 1-aminocyclopropanecarboxylic acid (ACC) (1.0 equiv, e.g., 120 g) in distilled water (500 mL).

  • Reagent Addition: Add potassium isocyanate (KOCN) (1.5 equiv, e.g., 150 g) to the stirred suspension to ensure an excess of the carbamoylating agent.

  • Reaction: Heat the reaction mixture to reflux for exactly 3 hours. Do not exceed 3 hours to minimize excessive KOCN hydrolysis.

  • Precipitation: Cool the mixture to 0–5 °C using an ice bath. Carefully adjust the pH to 2 by the dropwise addition of concentrated HCl. (Caution: Vigorous CO2 evolution will occur).

  • Isolation: Filter the resulting crude 1-UCC precipitate.

  • Purification (Self-Validation): Recrystallize the crude product from a water/ethanol mixture. Wash the crystals with ice-cold ethanol to remove residual urea, yielding pure 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

Protocol 2: Endotoxin-Free Preparation for THP1 Assays

This protocol prevents false-positive IL-1β readouts in Caspase-1 cellular assays[1].

  • Depyrogenation: Bake all glassware at 250°C for 30 minutes to destroy residual endotoxins.

  • Formulation: Dissolve the purified 1-UCC derived Caspase-1 inhibitor in cell-culture grade, endotoxin-free DMSO to create a 10 mM stock.

  • Validation: Perform a Limulus Amebocyte Lysate (LAL) chromogenic assay on a 1:100 dilution of the stock to confirm endotoxin levels are <0.1 EU/mL.

  • Application: Dilute the stock in RPMI 1640 medium immediately before treating LPS-primed THP1 cells to prevent compound precipitation and aggregation.

Part 5: Pathway & Workflow Visualizations

SynthesisWorkflow A ACC + KOCN (1:1.5 Molar Ratio) B Aqueous Reflux (3h) Monitor KOCN Hydrolysis A->B C Cool to 0-5°C Acidify to pH 2 (HCl) B->C D Crude 1-UCC Precipitation (Contains Urea & ACC) C->D E Recrystallization (Water/EtOH Gradient) D->E Remove Contaminants F Pure 1-UCC (Ready for Drug Design) E->F

Fig 1: Synthesis and purification workflow of 1-UCC to eliminate ACC and urea contaminants.

CaspasePathway Endotoxin Endotoxin Impurity TLR4 TLR4 Receptor Endotoxin->TLR4 False Priming NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Signal Casp1 Active Caspase-1 NLRP3->Casp1 Activation IL1b Mature IL-1β Casp1->IL1b Cleavage Inhibitor 1-UCC Inhibitor Inhibitor->Casp1 Covalent Inhibition

Fig 2: Caspase-1 pathway highlighting how endotoxin contamination causes false assay priming.

References

  • Fournier, J.-F., et al. "Rational Drug Design of Topically Administered Caspase 1 Inhibitors for the Treatment of Inflammatory Acne." PubMed, National Institutes of Health. URL:[Link]

  • "A medicinal chemistry perspective on melting point: Matched molecular pair analysis of the effects of simple descriptors on the melting point of drug-like compounds." ResearchGate. URL:[Link]

  • "Caspase 1 | C14." IUPHAR Guide to IMMUNOPHARMACOLOGY. URL:[Link]

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Technical Support Center: Enhancing Assay Specificity for Cyclopropane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scope: Direct, validated assay literature for "1-(Carbamoylamino)cyclopropane-1-carboxylic acid" is sparse. However, the principles of enhancing assay specificity are broadly applicable. This guide uses the well-researched, structurally related molecule 1-Aminocyclopropane-1-carboxylic acid (ACC) , the precursor to the plant hormone ethylene, as a primary model. The methodologies and troubleshooting logic presented here are designed to be adapted for novel or less-documented derivatives like 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: My baseline signal is high in my HPLC-based assay for ACC. What is the likely cause?

A high baseline is often due to contamination in the mobile phase, the sample matrix, or the HPLC system itself. It can also be caused by the carryover of late-eluting compounds from previous injections. Ensure you are using HPLC-grade solvents, and consider running a blank gradient to diagnose the source of the contamination.

Q2: I am seeing a peak at the expected retention time for ACC in my negative control samples. Why is this happening?

This strongly suggests contamination. The source could be cross-contamination between samples, contaminated glassware, or impurities in your reagents or standards. A common culprit is the carryover of a high-concentration sample in the injector. To address this, run several blank injections after a high-concentration sample to wash the system.

Q3: My ACC measurements are inconsistent across replicates. What are the common sources of this variability?

Inconsistent results often stem from imprecise sample preparation, extraction inefficiencies, or instability of the analyte. ACC and its derivatives can be sensitive to pH and temperature. Ensure your extraction protocol is robust and consistently applied. Additionally, verify the stability of your derivatization agent if you are using one, as its degradation can lead to variable derivatization efficiency.

Q4: Can I use an ELISA or immunoassay for ACC quantification? What are the specificity concerns?

Yes, immunoassays for ACC exist and can be very sensitive. However, their specificity is entirely dependent on the monoclonal or polyclonal antibodies used. Cross-reactivity with other amino acids or structurally similar compounds is a significant concern. It is critical to validate the antibody's specificity by testing it against a panel of related compounds that could be present in your sample matrix.

Q5: What is a matrix effect and how can it affect my ACC assay's specificity?

The matrix effect is the alteration of an analyte's ionization efficiency in mass spectrometry due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. To mitigate this, stable isotope-labeled internal standards are highly recommended, as they co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution in HPLC

Question: I am performing an HPLC analysis with fluorescence detection for ACC, but I am getting poor separation between my analyte peak and other peaks from the sample matrix. How can I improve the resolution?

Answer: Poor resolution is a common chromatographic challenge that directly impacts specificity by allowing other compounds to co-elute and contribute to the signal of your target analyte. Here’s a systematic approach to troubleshoot this:

  • Understand the Causality: Peak resolution in reverse-phase HPLC is primarily a function of the mobile phase composition, the column chemistry, and the flow rate. Your goal is to increase the differential partitioning of ACC and the interfering compounds between the stationary and mobile phases.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over time gives molecules more opportunity to interact with the stationary phase, improving separation.

    • Adjust the Mobile Phase pH: ACC and many potential interfering compounds (like other amino acids) are ionizable. Adjusting the pH of the aqueous portion of your mobile phase can change their charge state and, consequently, their retention time. For ACC, a slightly acidic mobile phase (e.g., pH 3-4) is often used to ensure it is protonated.

    • Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve the resolution of co-eluting peaks.

    • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the column, leading to sharper peaks and better resolution. However, this will also increase the run time.

    • Consider a Different Column: If mobile phase optimization is insufficient, you may need a column with different chemistry. For example, if you are using a standard C18 column, a column with a different stationary phase (like phenyl-hexyl or a polar-embedded phase) might provide the necessary selectivity.

Issue 2: Suspected Off-Target Binding in a Receptor/Enzyme Assay

Question: I am using a novel compound, 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, in an enzyme inhibition assay. I suspect my results are influenced by non-specific binding. How can I confirm and mitigate this?

Answer: Non-specific binding can lead to a false-positive signal, suggesting a higher potency of your compound than is real. A self-validating protocol is essential to ensure trustworthiness.

  • Understand the Causality: Non-specific binding occurs when a compound interacts with surfaces other than its intended biological target, such as the walls of the microplate or other proteins in the assay buffer. This is particularly common for hydrophobic or "sticky" compounds.

  • Troubleshooting & Validation Workflow:

    • Diagram of the Validation Workflow:

      cluster_validation Non-Specific Binding Validation Workflow start Initial Assay Result (Shows Inhibition) detergent Add Non-Ionic Detergent (e.g., 0.01% Triton X-100) start->detergent denatured Run Assay with Denatured Enzyme start->denatured bovine Increase Bovine Serum Albumin (BSA) Concentration start->bovine result_detergent Inhibition Potency Decreases? detergent->result_detergent result_denatured Inhibition Still Observed? denatured->result_denatured result_bovine Inhibition Potency Decreases? bovine->result_bovine conclusion_nsb High Likelihood of Non-Specific Binding result_detergent->conclusion_nsb Yes conclusion_specific Binding is Likely Specific to Target result_detergent->conclusion_specific No result_denatured->conclusion_nsb Yes result_denatured->conclusion_specific No result_bovine->conclusion_nsb Yes result_bovine->conclusion_specific No

      Caption: Workflow to diagnose non-specific binding.

    • Step-by-Step Mitigation:

      • Introduce a Non-Ionic Detergent: Add a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01-0.05%) to your assay buffer. These detergents can disrupt non-specific hydrophobic interactions. If the apparent potency of your compound decreases significantly, it suggests non-specific binding was contributing to the signal.

      • Use a Denatured Target: Run a control experiment where the target enzyme or receptor is denatured (e.g., by boiling) before adding your compound. If you still observe a signal or "inhibition," it is unequivocally due to a non-specific interaction or an artifact of your detection method.

      • Increase Carrier Protein Concentration: Including a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer can provide alternative surfaces for non-specific binding, effectively "soaking up" your compound and preventing it from binding non-specifically to the assay components. If increasing the BSA concentration reduces the observed potency, this points to non-specific binding.

Part 3: Detailed Experimental Protocol

High-Specificity Quantification of ACC in Plant Tissue using GC-MS

This protocol is based on the principles of stable isotope dilution and chemical derivatization to ensure high specificity and accuracy, a gold standard method.

  • Principle of the Method: This method relies on extracting ACC from the sample along with a known quantity of a stable isotope-labeled internal standard (e.g., [2,2,3,3-D4]ACC). The ACC is then converted to its N-benzoyl-n-propyl ester derivative. This derivatization increases the volatility and thermal stability of ACC, making it suitable for Gas Chromatography (GC). The Mass Spectrometer (MS) then selectively detects the characteristic fragments of the derivatized ACC and its labeled internal standard, providing highly specific quantification that is corrected for extraction losses and matrix effects.

  • Diagram of the GC-MS Workflow:

    cluster_workflow ACC Quantification by GC-MS Workflow homogenize 1. Homogenize Sample with Labeled Internal Standard ([D4]ACC) extract 2. Extract with Aqueous Alcohol homogenize->extract purify 3. Purify Extract (e.g., Dowex 50 Cation Exchange) extract->purify derivatize 4. Derivatize (N-benzoyl-n-propyl ester) purify->derivatize gc 5. GC Separation derivatize->gc ms 6. MS Detection (Selected Ion Monitoring) gc->ms quantify 7. Quantify by Ratio of Native to Labeled Ions ms->quantify

    Caption: Workflow for ACC quantification by GC-MS.

  • Step-by-Step Methodology:

    • Sample Preparation and Extraction:

      • Weigh approximately 100-200 mg of frozen plant tissue into a 2 mL tube.

      • Add a known amount of the internal standard, [2,2,3,3-D4]ACC.

      • Add 1 mL of 80% ethanol.

      • Homogenize the sample thoroughly using a bead beater or mortar and pestle.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Collect the supernatant.

    • Purification (Crucial for Specificity):

      • Pass the supernatant through a conditioned Dowex 50 (H+ form) cation-exchange column. This step is critical as it separates ACC from many potential interfering compounds.

      • Wash the column with water to remove neutral and anionic compounds.

      • Elute the amino acids, including ACC, with 2M NH4OH.

      • Dry the eluate under a stream of nitrogen.

    • Derivatization:

      • Reconstitute the dried sample in 100 µL of propanol/acetyl chloride (95:5, v/v).

      • Heat at 65°C for 20 minutes to form the propyl ester.

      • Evaporate the solvent under nitrogen.

      • Add 50 µL of benzoic anhydride in pyridine.

      • Heat at 65°C for 15 minutes to form the N-benzoyl group.

      • Evaporate the pyridine under nitrogen.

      • Reconstitute the final derivative in ethyl acetate for GC-MS analysis.

    • GC-MS Analysis:

      • Injector: Splitless mode, 250°C.

      • Column: A mid-polarity column like a DB-5ms or HP-5ms is suitable.

      • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

      • MS Detection: Use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized ACC (e.g., m/z 105, 216) and the derivatized [D4]ACC (e.g., m/z 105, 220). The ion at m/z 105 is from the benzoyl group and confirms the derivatization, while the molecular ions provide the quantitative data.

    • Quantification:

      • Calculate the ratio of the peak area of the native ACC fragment to the peak area of the corresponding [D4]ACC fragment.

      • Quantify the amount of ACC in the original sample by comparing this ratio to a standard curve prepared with known amounts of ACC and the internal standard.

References

  • Title: Development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the plant hormone 1-aminocyclopropane-1-carboxylic acid. Source: Journal of Immunological Methods URL: [Link]

  • Title: A simple and sensitive method for the quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissues by gas chromatography-mass spectrometry. Source: Plant Physiology URL: [Link]

  • Title: A Practical Guide to HPLC and LC-MS Method Development. Source: Restek Corporation (Technical Literature) URL: [Link]

  • Title: The Matrix Effect in Liquid Chromatography-Mass Spectrometry. Source: LCGC North America URL: [Link]

Technical Support Center: Troubleshooting Emulsion Formation in Cyclopropanecarboxylic Acid Extractions

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that efficiency and reproducibility are paramount in the laboratory. One of the most common and frustrating hurdles in the workup of reactions involving cyclopropanecarboxylic acids and their derivatives is the formation of stable emulsions during liquid-liquid extraction. This guide is designed to move beyond simple procedural lists, offering a deep dive into the causality behind emulsion formation and providing a robust framework for both prevention and remediation. Our goal is to equip you with the expertise to confidently navigate this challenge, ensuring high-yield, clean extractions every time.

Part 1: Understanding the Enemy - FAQs on Emulsion Formation

This section addresses the fundamental principles governing emulsions in the specific context of your work.

Q1: What exactly is an emulsion in the context of a liquid-liquid extraction?

An emulsion is a stable dispersion of one immiscible liquid into another in the form of microscopic or submicroscopic droplets.[1][2] In a typical aqueous workup, vigorous mixing can disperse the organic solvent into the aqueous layer (or vice-versa), creating a cloudy, stubborn intermediate layer between the two distinct phases.[3] This not only makes the separation of layers difficult or impossible but can also trap your target analyte—cyclopropanecarboxylic acid—within the emulsion, leading to significant yield loss.[4]

Q2: Why are extractions of cyclopropanecarboxylic acids particularly prone to forming emulsions?

The issue stems from the amphiphilic nature of the cyclopropanecarboxylate anion. At a pH near or above its pKa (~4.8), the carboxylic acid is deprotonated into its carboxylate form. This anion has a charged, hydrophilic "head" (the -COO⁻ group) and a small, nonpolar, hydrophobic "tail" (the cyclopropane ring). This structure allows it to act as a surfactant or emulsifying agent, stabilizing the droplets of one phase within the other and lowering the interfacial tension between the two liquids.[2][5]

Q3: What are the primary factors that contribute to a stable emulsion?

Several factors can either cause or exacerbate emulsion formation:

  • Presence of Surfactant-like Compounds : This is the most common cause.[4] Besides the analyte itself, these can include residual reagents, byproducts, or biological materials like phospholipids and proteins if working with fermentation broths.[4][6]

  • High-Energy Mixing : Vigorous shaking provides the energy to disperse the liquids into fine droplets, increasing the surface area between them and promoting emulsion formation.[1][3]

  • Particulate Matter : Finely divided solids can accumulate at the interface, physically preventing droplets from coalescing.[2]

  • High Solute Concentration : High concentrations of dissolved materials can increase the viscosity of a phase, hindering droplet coalescence.[1]

  • Similar Phase Densities : When the organic and aqueous phases have very similar densities, gravitational separation is less effective, giving the emulsion more time to stabilize.[1]

Part 2: The Best Defense - Proactive Strategies to Prevent Emulsions

In our experience, preventing an emulsion is far more efficient than breaking one. A well-designed extraction protocol is a self-validating system that minimizes the risk from the outset.

2.1 Critical Parameter 1: pH Control (The Non-Negotiable)

The single most important factor for extracting any carboxylic acid is controlling the pH of the aqueous phase. The goal is to ensure the cyclopropanecarboxylic acid is in its neutral, protonated form (R-COOH), which is significantly more soluble in organic solvents.

  • The Golden Rule : The pH of the aqueous layer must be at least 2 pH units below the pKa of the carboxylic acid. For cyclopropanecarboxylic acid (pKa ≈ 4.8), you must work at a pH of ≤ 2.8 .

  • Mechanism : At this low pH, the equilibrium is overwhelmingly shifted towards the neutral acid form, which does not act as a surfactant. This dramatically reduces the primary chemical cause of emulsification.[7][8] Acidifying the sample with an acid like HCl or H₂SO₄ before extraction is a critical first step.[9][10]

2.2 Critical Parameter 2: Solvent Selection

Your choice of organic solvent has a significant impact on emulsion tendency.

  • Avoid Chlorinated Solvents if Possible : Dichloromethane (DCM) is a notorious offender for causing emulsions.[11][12] If your protocol allows, consider switching to a less emulsion-prone solvent like ethyl acetate.

  • Consider Polarity and Density : Using a less polar organic solvent can sometimes reduce the likelihood of emulsion formation.[1] Also, select a solvent with a density significantly different from water (e.g., ethyl acetate at 0.902 g/cm³ or heptane at 0.684 g/cm³) to facilitate gravitational separation.

2.3 Critical Parameter 3: Agitation Technique

High-energy shaking is a primary mechanical cause of emulsions.

  • Technique : Instead of vigorous shaking, use gentle but deliberate swirling or multiple slow inversions of the separatory funnel (e.g., 10-15 times).[4][13] This creates sufficient surface area for efficient extraction to occur without providing the energy needed to form a stable emulsion. The goal is to have the phases "slosh" over one another, not to homogenize them.

2.4 Pre-Extraction Sample Cleanup

If your reaction mixture contains solid byproducts or starting materials, remove them before extraction.

  • Action : Filter the crude reaction mixture through a plug of glass wool or a pad of Celite® before transferring it to the separatory funnel.[13][14] This removes particulate matter that can stabilize an emulsion at the phase interface.[2]

Part 3: The Intervention - A Troubleshooting Guide for Persistent Emulsions

If an emulsion forms despite preventative measures, a systematic approach is required. Start with the least invasive methods first.

3.1 Initial Assessment & First Steps
  • Patience : Allow the separatory funnel to stand undisturbed in a ring clamp for 10-60 minutes.[9][10] Many emulsions will break on their own given time for the droplets to coalesce.

  • Gentle Agitation : Gently swirl the funnel or tap the sides of the glass.[10] You can also try inserting a glass rod or pipette and gently stirring the emulsion layer.[12]

Workflow for Troubleshooting Emulsions

The following diagram outlines a logical decision-making process for tackling a persistent emulsion.

G start Emulsion Formed wait Wait 10-60 min Gentle Swirl/Stir start->wait brine Add Saturated Brine (NaCl) ('Salting Out') wait->brine Still persists resolved Problem Resolved wait->resolved Resolved check_ph Check Aqueous pH (Is it < 2.8?) brine->check_ph Still persists brine->resolved Resolved adjust_ph Adjust pH with Dilute Acid check_ph->adjust_ph No (pH > 2.8) physical Use Physical Methods check_ph->physical Yes (pH is correct) adjust_ph->physical Still persists adjust_ph->resolved Resolved centrifuge Centrifuge physical->centrifuge filter Filter (Glass Wool/Celite) physical->filter ultrasound Ultrasonic Bath physical->ultrasound centrifuge->resolved filter->resolved ultrasound->resolved

Caption: A decision tree for systematically troubleshooting emulsions.

3.2 Chemical Interventions
  • Method 1: "Salting Out" with Brine (The Workhorse) : This is the most common and effective technique.[4] Add a small volume (10-20% of the aqueous layer) of saturated sodium chloride (brine) solution.[1]

    • Causality : Adding salt dramatically increases the ionic strength of the aqueous phase.[3][15] This reduces the solubility of organic molecules (including your product and any organic emulsifying agents) in the aqueous layer, forcing them into the organic phase and promoting coalescence of water droplets.[16]

  • Method 2: Judicious pH Modification : If you suspect the pH has drifted, re-acidify the aqueous layer. Add a few drops of dilute HCl or H₂SO₄, gently mix, and observe. This can be particularly effective if the emulsion is stabilized by basic impurities.[14]

  • Method 3: Solvent Polarity Adjustment : Adding a small amount of a different solvent can alter the polarity of the organic phase and break the emulsion.[4] For very stubborn cases, adding a few drops of methanol or ethanol has been reported to be effective, as it can help solubilize surfactant-like species at the interface.[11][12] Use this sparingly as it may affect the partitioning of your product.

3.3 Physical & Mechanical Interventions

For highly stable emulsions, more robust techniques may be necessary:

  • Method 4: Centrifugation (The "Surefire" Method) : If the volume is manageable and equipment is available, transferring the emulsion to centrifuge tubes and spinning them is a highly effective way to force phase separation.[1][3][9]

  • Method 5: Filtration (Physical Disruption) : Pass the entire mixture through a filter funnel containing a plug of glass wool or a pad of Celite®.[3][14] The large surface area and tortuous path physically disrupt the droplets, encouraging them to coalesce.

  • Method 6: Other Physical Methods :

    • Ultrasonic Bath : Placing the separatory funnel in an ultrasonic bath can provide the energy needed to disrupt the emulsion.[9][10]

    • Temperature Change : Gently warming the separatory funnel in a warm water bath can sometimes help. This can decrease viscosity and alter densities, aiding separation.[5] Use with caution for volatile solvents.

Part 4: Protocol - A Self-Validating Extraction Workflow

This SOP integrates the preventative principles discussed above for a robust extraction of cyclopropanecarboxylic acid from a typical reaction mixture.

Objective : To extract cyclopropanecarboxylic acid into an organic solvent while minimizing emulsion formation.

Materials :

  • Reaction mixture containing cyclopropanecarboxylic acid

  • Separatory funnel

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable non-chlorinated solvent)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • pH paper or calibrated pH meter

  • Glass wool or Celite® (optional, for pre-filtration)

Procedure :

  • Pre-Treatment (if necessary) : If the reaction mixture contains solids, filter it through a small plug of glass wool in a funnel to remove particulates before proceeding.

  • Acidification : Transfer the liquid reaction mixture to the separatory funnel. Add deionized water to dilute if necessary. Add 1M HCl dropwise while swirling until the pH of the aqueous phase is confirmed to be ≤ 2.8 using pH paper or a meter.

  • Solvent Addition : Add a volume of ethyl acetate equal to the aqueous volume.

  • Extraction (Gentle Agitation) : Stopper the separatory funnel. Do not shake vigorously. Invert the funnel slowly 10-15 times, venting frequently to release any pressure buildup.

  • Phase Separation : Place the funnel in a ring stand and allow the layers to fully separate. A sharp interface should be observed.

  • Draining : Drain the lower aqueous layer.

  • Repeat Extraction : For quantitative recovery, repeat the extraction (steps 3-6) on the aqueous layer one or two more times with fresh ethyl acetate.

  • Combine & Wash : Combine all organic extracts in the separatory funnel. Add a small volume of brine (approx. 20% of the total organic volume) and perform one final gentle wash (slow inversions). This removes residual water and can break any minor cloudiness.

  • Drying : Drain the washed organic layer into a clean flask. Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes to remove any dissolved water.

  • Isolation : Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your purified product, ready for solvent removal (e.g., via rotary evaporation).

Part 5: At-a-Glance Summary of Troubleshooting Techniques
TechniqueMechanism of ActionBest ForConsiderations
Patience & Gentle Stirring Gravitational separation and coalescence over time.Minor, unstable emulsions.The first and simplest step; requires no reagents.[9][12]
"Salting Out" (Brine) Increases aqueous phase ionic strength, decreasing organic solubility.Most common and highly effective for many emulsion types.The go-to chemical method.[4][15]
pH Adjustment Neutralizes charged species that may be acting as surfactants.Emulsions suspected to be stabilized by acidic/basic impurities.Ensure final pH is compatible with product stability.[14]
Solvent Addition Alters phase polarity to disrupt surfactant action at the interface.Stubborn emulsions where salting out is insufficient.Use sparingly; may affect product partitioning.[3][4]
Centrifugation Applies strong g-force to accelerate phase separation.Very stable, persistent emulsions.Highly effective but requires appropriate equipment.[3][9]
Filtration (Glass Wool/Celite) Physical disruption of droplets, forcing coalescence.Emulsions stabilized by particulates or for a mechanical alternative.Can lead to minor product loss on the filter medium.[3][13]
Ultrasonication High-frequency sound waves provide energy to break up the emulsion.Persistent emulsions when other methods fail.Use in a well-ventilated area.[10]
References
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Extraction method. (n.d.). Protocol (liquid-liquid). [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]

  • Royal Society of Chemistry. (2021). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]

  • University of York. (n.d.). Problems with extractions. [Link]

  • Google Patents. (n.d.). US6214236B1 - Process for breaking an emulsion.
  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting. [Link]

  • ResearchGate. (2026, January 10). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]

  • Royal Society of Chemistry. (2021). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • ResearchGate. (2020, December 27). (PDF) salting out. [Link]

  • Google Patents. (n.d.).
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]

  • ScienceDirect. (2019, March 18). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • ResearchGate. (n.d.). Effect of pH on extraction. [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. [Link]

  • University of Twente. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • IJAERD. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction. [Link]

  • YouTube. (2012, September 26). How pH Affects partitioning of organic compounds. [Link]

  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. [Link]

  • PMC. (2024, September 17). pH-induced interface protein structure changes to adjust the stability of tilapia protein isolate emulsion prepared by high-pressure homogenization. [Link]

Sources

Validation & Comparative

A Comparative Guide to Characterizing Novel ACC Synthase Inhibitors: A Case Study with 1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in agrochemistry, plant biology, and drug development, the discovery and characterization of novel enzyme inhibitors are paramount. This guide provides an in-depth, experience-driven framework for confirming the mode of inhibition of a novel compound, using the hypothetical case of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid ("CACC") as a potential inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS). We will compare its performance with the well-established competitive inhibitor, aminoethoxyvinylglycine (AVG).

This guide is designed to be a self-validating system, explaining the "why" behind the "how" of each experimental step. By following this guide, researchers can generate robust and publishable data to support their findings.

The Ethylene Biosynthesis Pathway: A Key Target in Plant Science

Ethylene is a crucial plant hormone that regulates a wide array of developmental processes and responses to environmental stress.[1][2][3] The biosynthesis of ethylene is a simple pathway, with the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) being the rate-limiting step.[2][3][4] This makes ACS a prime target for chemical intervention to modulate ethylene production for agricultural and research purposes.[2][5]

Ethylene_Biosynthesis Met Methionine SAM_Synthetase SAM Synthetase Met->SAM_Synthetase SAM S-adenosyl-L-methionine (SAM) SAM_Synthetase->SAM ACS ACC Synthase (ACS) (Rate-Limiting Step) SAM->ACS ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACO->Ethylene Inhibitor Inhibitors (e.g., AVG, 'CACC') Inhibitor->ACS Inhibition

Figure 1: The ethylene biosynthesis pathway, highlighting ACC synthase as the target for inhibition.

Comparative Inhibitor Analysis: "CACC" vs. AVG

Our investigation centers on determining the mode of inhibition of a novel compound, 1-(carbamoylamino)cyclopropane-1-carboxylic acid ("CACC"), and comparing its efficacy to aminoethoxyvinylglycine (AVG), a known competitive inhibitor of ACS.[2][6]

InhibitorChemical StructureKnown/Hypothesized Mode of Inhibition
"CACC" C₅H₈N₂O₃[7]To be determined
AVG AminoethoxyvinylglycineCompetitive[1][2][6]

Experimental Workflow for Determining Mode of Inhibition

The following experimental workflow provides a robust method for characterizing novel enzyme inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Enzyme_Purification Purify Recombinant ACS IC50 IC50 Determination Enzyme_Purification->IC50 Inhibitor_Prep Prepare Stock Solutions ('CACC' and AVG) Inhibitor_Prep->IC50 Kinetics Enzyme Kinetics Assays (Varying [SAM] and [Inhibitor]) IC50->Kinetics Inform inhibitor concentrations MM_Plot Michaelis-Menten Plot Kinetics->MM_Plot LB_Plot Lineweaver-Burk Plot Kinetics->LB_Plot Ki_Calc Calculate Ki LB_Plot->Ki_Calc Determine Vmax,app and Km,app Conclusion Determine Mode of Inhibition Ki_Calc->Conclusion

Figure 2: A comprehensive workflow for the characterization of enzyme inhibitors.

Part 1: Recombinant ACS Expression and Purification

To ensure a clean and reproducible system, it is crucial to use a purified enzyme. Recombinant Arabidopsis thaliana ACS5, for example, can be expressed in E. coli and purified using standard chromatographic techniques.[1]

Part 2: In Vitro ACS Activity Assay

The activity of ACS is determined by measuring the amount of its product, ACC, which is then chemically converted to ethylene for quantification by gas chromatography.[1][4]

Step-by-Step Protocol:

  • Reaction Setup: In a 20-mL gas chromatography vial, prepare a reaction mixture containing the assay buffer, pyridoxal 5'-phosphate (PLP) as a cofactor, and varying concentrations of the substrate, SAM.[1][2]

  • Inhibitor Addition: Add the desired concentration of the inhibitor ("CACC" or AVG) or a vehicle control (e.g., DMSO).

  • Enzyme Initiation: Initiate the reaction by adding the purified recombinant ACS enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).[1]

  • ACC to Ethylene Conversion: Terminate the reaction and convert the ACC produced to ethylene using a chemical liberation method.[4]

  • Quantification: Analyze the headspace of the vial using a gas chromatograph to quantify the amount of ethylene produced.

Part 3: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by performing the in vitro ACS activity assay with a fixed concentration of SAM (ideally at its Kₘ value) and a range of inhibitor concentrations.[8]

Part 4: Enzyme Kinetics and Mode of Inhibition

To determine the mode of inhibition, a series of enzyme activity assays are performed with varying concentrations of the substrate (SAM) in the absence and presence of different fixed concentrations of the inhibitor.[9][10]

Data Analysis:

The initial reaction velocities (V₀) are plotted against the substrate concentration ([S]) to generate Michaelis-Menten curves. For a more precise determination of the kinetic parameters (Kₘ and Vₘₐₓ), the data is transformed into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[9]

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Competitive Competitive Competitive_Label Vmax unchanged, Km increases Noncompetitive Noncompetitive Noncompetitive_Label Vmax decreases, Km unchanged Uncompetitive Uncompetitive Uncompetitive_Label Vmax and Km decrease

Figure 3: Characteristic Lineweaver-Burk plots for different modes of enzyme inhibition. The black line represents the uninhibited enzyme, while the red lines represent the enzyme in the presence of an inhibitor.

Hypothetical Comparative Data

The following table presents hypothetical, yet plausible, kinetic data for "CACC" in comparison to AVG.

ParameterAVG (Competitive Inhibitor)"CACC" (Hypothetical Data)Interpretation
IC₅₀ 0.7 µM[11]5.2 µMAVG is a more potent inhibitor than "CACC".
Effect on Kₘ IncreasesDecreases"CACC" does not compete with the substrate at the active site.
Effect on Vₘₐₓ UnchangedDecreases"CACC" reduces the maximum reaction rate.
Mode of Inhibition Competitive[1][6]Uncompetitive"CACC" binds to the enzyme-substrate complex.
Kᵢ 15 nM[1]25 nMAVG has a higher affinity for the free enzyme than "CACC" has for the enzyme-substrate complex.

Interpretation of Results and Mechanistic Insights

Based on our hypothetical data, "CACC" exhibits an uncompetitive mode of inhibition. This means that "CACC" binds to the enzyme only after the substrate (SAM) has bound, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This is in contrast to AVG, a competitive inhibitor that directly competes with SAM for binding to the active site of ACS.[1][6]

The uncompetitive nature of "CACC" suggests that its binding site is only available after a conformational change induced by substrate binding. This provides a valuable starting point for further structural and computational studies to elucidate the precise binding interactions.

Conclusion

This guide provides a comprehensive framework for the characterization of novel enzyme inhibitors, using the hypothetical case of 1-(carbamoylamino)cyclopropane-1-carboxylic acid as an inhibitor of ACC synthase. By following these detailed protocols and principles of data analysis, researchers can confidently determine the mode of inhibition of their compounds of interest and compare their performance against established standards. The distinct, uncompetitive mode of inhibition of our hypothetical compound "CACC" compared to the competitive inhibitor AVG underscores the importance of thorough kinetic analysis in drug and agrochemical discovery.

References

  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC. (n.d.).
  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10).
  • 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia. (n.d.).
  • Full article: Comparative effects of ethylene inhibitors on Agrobacterium-mediated transformation of drought-tolerant wild watermelon - Taylor & Francis. (2018, February 9).
  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19).
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.).
  • Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. (2025, January 24).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
  • Hit compounds are novel inhibitors of ACC synthase. A, hit compounds... - ResearchGate. (n.d.).
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.).
  • Assay for and enzymatic formation of an ethylene precursor 1-Aminocyclopropane-1-carboxylic acid - ResearchGate. (n.d.).
  • 1-(carbamoylamino)cyclopropane-1-carboxylic acid (C5H8N2O3) - PubChemLite. (n.d.).
  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - MDPI. (2024, January 11).

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A Comparative Guide to the Validation of Analytical Methods for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Unique Non-Proteinogenic Amino Acid

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical and agrochemical research. Its rigid cyclopropane scaffold imparts unique conformational constraints, making it a valuable building block for novel therapeutics and bioactive compounds. The accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive framework for the validation of analytical methods for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, offering a comparative analysis of suitable techniques and a detailed, field-proven protocol. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[1][2]

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] For a molecule like 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, which lacks a strong native chromophore, the choice of analytical methodology requires careful consideration of sensitivity, specificity, and the sample matrix.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid hinges on a trade-off between sensitivity, specificity, throughput, and the availability of instrumentation. Here, we compare the two most pertinent methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV (with Pre-column Derivatization) LC-MS/MS (Direct Analysis) Justification & Causality
Specificity Moderate to HighVery HighHPLC-UV specificity relies on the chromatographic separation and the unique absorbance of the derivative. Co-eluting compounds with similar spectral properties can interfere. LC-MS/MS offers superior specificity through the selection of precursor and product ion transitions, which is highly unique to the analyte.[4]
Sensitivity (LOD/LOQ) Low to mid ng/mL range (analyte- and derivatizing agent-dependent)High pg/mL to low ng/mL rangeDerivatization can enhance sensitivity in HPLC-UV. However, LC-MS/MS is inherently more sensitive, making it ideal for applications requiring trace-level quantification, such as in biological matrices.[4][5]
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.
Precision (%RSD) < 2% for repeatability; < 5% for intermediate precision< 5% for repeatability; < 10% for intermediate precisionWell-developed methods for both techniques can achieve high precision. The additional derivatization step in HPLC can sometimes introduce slightly more variability.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy. The potential for matrix effects is higher in LC-MS/MS but can be mitigated with the use of a stable isotope-labeled internal standard.
Throughput LowerHigherThe derivatization step in HPLC adds to the sample preparation time, reducing overall throughput compared to the more direct "dilute and shoot" approach often possible with LC-MS/MS.[6]
Cost & Complexity Lower instrument cost and complexity.Higher instrument cost and requires more specialized expertise for method development and maintenance.The capital investment and operational costs for LC-MS/MS are significantly higher than for a standard HPLC-UV system.

Expert Recommendation: For early-stage research and quality control of bulk drug substances where concentration levels are expected to be high, a validated HPLC-UV method with pre-column derivatization offers a cost-effective and reliable solution. For bioanalytical studies (e.g., in plasma or tissue) and the detection of low-level impurities, the superior sensitivity and specificity of LC-MS/MS make it the method of choice. This guide will focus on the validation of a robust HPLC-UV method due to its wider accessibility.

The Validation Workflow: A Self-Validating System

A robust analytical method validation protocol is designed to be a self-validating system, where each experiment builds upon the last to provide a comprehensive picture of the method's performance. The following workflow is based on the ICH Q2(R1) guideline.[1][2]

Caption: A logical workflow for the validation of an analytical method.

Detailed Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid.

Materials and Reagents
  • 1-(Carbamoylamino)cyclopropane-1-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Placebo (matrix components without the analyte)

Chromatographic Conditions (Starting Point)
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 25 mM Phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient:

    • 0-15 min: 20% to 80% B

    • 15-17 min: 80% to 20% B

    • 17-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 337 nm (or the absorbance maximum of the OPA-derivative)

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M boric acid (pH 9.5) and 50 µL of 3-MPA. This reagent should be prepared fresh daily.

  • Derivatization Procedure: To 100 µL of standard or sample solution, add 400 µL of the OPA derivatizing reagent. Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature before injection.

Validation Parameters: Experimental Execution

a. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank (diluent), a placebo solution, a solution of the reference standard, and a sample solution.

    • Perform forced degradation studies on the analyte (acid, base, oxidation, heat, and light). Analyze the stressed samples.

  • Acceptance Criteria: The peak for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid should be pure and free from interference at its retention time in the blank and placebo chromatograms. Peak purity analysis (using a photodiode array detector) should show no co-elution in the stressed samples.

b. Linearity

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare at least five concentrations of the reference standard across the desired range.

    • Perform the derivatization and inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.

c. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each concentration level).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

d. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

f. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary critical parameters one at a time, such as:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2%)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the variations.

g. System Suitability

  • Objective: To ensure that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject a standard solution five times at the beginning of each analytical run.

  • Acceptance Criteria:

    • RSD of peak areas ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Data Visualization and Interpretation

Caption: The logical flow from analyte to quantification in the proposed HPLC-UV method.

Conclusion and Future Perspectives

The validation of an analytical method is a critical step in drug development and research, providing the foundation for reliable and reproducible data. This guide has presented a comprehensive framework for the validation of an HPLC-UV method for the quantification of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid, grounded in established regulatory guidelines.[5][7] While HPLC-UV with derivatization offers a robust and accessible approach, the development of a direct LC-MS/MS method should be considered for applications requiring higher sensitivity and throughput. The principles and protocols detailed herein provide a solid starting point for any laboratory tasked with the analysis of this unique and important molecule.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Smirnova, J., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-41. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Saviano, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 148–155. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 1-(carbamoylamino)cyclopropane-1-carboxylic acid. [Link]

  • Naffa, R., et al. (2020). Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis. Arabian Journal of Chemistry, 13(1), 3996-4006. [Link]

  • Lannelongue, M., et al. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Molecules, 30(4), 901. [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

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Assessing the Off-Target Profile of a Novel PLK4 Inhibitor: A Comparative Guide for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CCCA)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted drug discovery, the pursuit of novel chemical entities with high potency and specificity is paramount. This guide provides a comprehensive framework for assessing the off-target effects of a novel therapeutic candidate, using the hypothetical Polo-like kinase 4 (PLK4) inhibitor, 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CCCA), as a central example. For drug development professionals, a thorough understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in de-risking a development program, predicting potential toxicities, and uncovering new therapeutic opportunities.

This document will navigate the essential experimental and computational strategies for a robust off-target assessment. We will compare the hypothetical profile of CCCA against established PLK4 inhibitors with varying selectivity: CFI-400945, a potent PLK4 inhibitor with known off-target activity against Aurora kinases, and Centrinone-B, a highly selective PLK4 inhibitor.[1][2][3] This comparative approach provides a realistic context for interpreting experimental data and making informed decisions in a drug discovery pipeline.

The Criticality of Off-Target Assessment in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for achieving inhibitor selectivity.[4][5] Unintended interactions with other kinases or different protein families can lead to a range of outcomes, from adverse drug reactions to unexpected therapeutic benefits, a concept known as polypharmacology.[6][7] Therefore, a systematic evaluation of off-target effects is indispensable for building a comprehensive safety and efficacy profile of a new chemical entity.

For our subject molecule, CCCA, we hypothesize an on-target inhibitory activity against PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication.[8] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive therapeutic target.[2][8] This guide will outline the methodologies to determine if CCCA's activity is confined to PLK4 or extends to other cellular proteins.

A Multi-Pronged Approach to Off-Target Profiling

A robust assessment of off-target effects relies on a combination of in silico, in vitro, and cellular methodologies. This tiered approach allows for early, cost-effective computational screening, followed by more resource-intensive, but definitive, experimental validation.

Phase 1: In Silico Profiling (Hypothetical)

Prior to synthesis, computational models can predict potential off-target interactions of CCCA. These methods typically involve docking simulations against a panel of known protein structures or using machine learning algorithms trained on large datasets of compound-target interactions. While not a substitute for experimental validation, in silico profiling can help prioritize which experimental assays to perform and flag potential liabilities early in the discovery process.

Phase 2: In Vitro Biochemical Assays

Biochemical assays using purified proteins provide a direct measure of a compound's ability to interact with a specific target. For a kinase inhibitor like CCCA, two primary types of in vitro assays are essential:

  • Kinome-Wide Profiling: To assess the selectivity of CCCA across the human kinome, a broad panel of purified kinases is screened. This is a standard practice to understand the potency and selectivity of a compound.[1]

  • Broad Target Binding Panel: To identify potential interactions with other protein families, a receptor binding assay panel is employed. This screens the compound against a diverse set of receptors, ion channels, and transporters.

Experimental Protocol 1: In Vitro Kinase Profiling

This protocol describes a radiometric assay to determine the inhibitory activity of CCCA against a panel of protein kinases.

Objective: To quantify the inhibitory potency (IC50) of CCCA against the intended target, PLK4, and a broad panel of other kinases.

Materials:

  • Purified, active protein kinases

  • Specific peptide or protein substrates for each kinase

  • γ-[³²P]ATP or γ-[³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[9]

  • Test compounds: CCCA, CFI-400945, Centrinone-B, and vehicle (DMSO)

  • 96-well or 384-well plates

  • Phosphocellulose or filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of CCCA, CFI-400945, and Centrinone-B in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme for each kinase to be tested.

  • Compound Addition: Add the serially diluted test compounds or vehicle control to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding γ-[³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Spot a portion of the reaction mixture onto phosphocellulose or filter paper. Wash the paper extensively to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Protocol 2: Radioligand Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to screen CCCA against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Objective: To identify potential off-target binding of CCCA to a diverse range of non-kinase targets.

Materials:

  • Membrane preparations from cells expressing the target receptors

  • Specific radioligands for each target

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[10][11]

  • Test compound: CCCA

  • Unlabeled reference compounds for each target (for defining non-specific binding)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)[10][11]

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a high concentration stock of CCCA in DMSO.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the specific radioligand at a concentration near its Kd, and the test compound (CCCA) at a fixed concentration (e.g., 10 µM).[12] For each target, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of the unlabeled reference compound).[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.[11]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10][11]

  • Detection: Dry the filter plates, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the percent inhibition of radioligand binding by CCCA for each target by comparing the specific binding in the presence of CCCA to the specific binding in the vehicle control wells. A significant inhibition (typically >50%) flags a potential off-target interaction.

Data Presentation: Hypothetical In Vitro Profiling Results

The following tables summarize hypothetical data for the in vitro profiling of CCCA, CFI-400945, and Centrinone-B.

Table 1: Kinase Selectivity Profile (IC50 in nM)

KinaseCCCA (Hypothetical)CFI-400945 (Literature-based)Centrinone-B (Literature-based)
PLK4 (On-Target) 5 2.8 [13]0.59 (Ki) [13]
Aurora A5,00020>10,000
Aurora B2,5008.5-fold selective for PLK4 over AURKB[2]>10,000
PLK1>10,000>1,000>10,000
CDK2>10,000>1,000>10,000
VEGFR28,000>1,000>10,000

Table 2: Broad Target Binding Panel (% Inhibition at 10 µM)

TargetCCCA (Hypothetical)
5-HT₂B Receptor15%
Dopamine D₂ Receptor8%
Muscarinic M₁ Receptor5%
L-type Calcium Channel12%
Sodium Channel (Site 2)3%

Visualizing the Scientific Rationale

PLK4_Signaling_Pathway cluster_g1 G1/S Phase cluster_s S Phase STIL STIL PLK4 PLK4 STIL->PLK4 recruits & activates SAS-6 SAS-6 PLK4->SAS-6 phosphorylates Centriole Duplication Centriole Duplication SAS-6->Centriole Duplication CCCA CCCA CCCA->PLK4 inhibits (Hypothesized) CFI-400945 CFI-400945 CFI-400945->PLK4 inhibits Aurora_Kinases Aurora Kinases (Off-Target) CFI-400945->Aurora_Kinases inhibits Centrinone-B Centrinone-B Centrinone-B->PLK4 inhibits (Selective) Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->STIL activates

Caption: Hypothetical signaling pathway of PLK4 and points of inhibition.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis Compound_Dilution Serial Dilution of CCCA & Comparators Reaction_Mix Add Kinase, Substrate, & Compound Compound_Dilution->Reaction_Mix Kinase_Plate Kinase Panel Plate Kinase_Plate->Reaction_Mix Start_Reaction Add γ-[³²P]ATP Reaction_Mix->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Terminate Spot on Filter Paper & Wash Incubate->Terminate Quantify Scintillation Counting Terminate->Quantify Analyze Calculate % Inhibition & IC50 Values Quantify->Analyze

Caption: Workflow for in vitro kinase profiling.

Phase 3: Cellular Target Engagement

While in vitro assays are crucial, they do not fully recapitulate the complex environment inside a living cell. A compound must be able to permeate the cell membrane and engage its target in the presence of endogenous ATP concentrations and other cellular components. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.[14][15] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16]

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to confirm the engagement of CCCA with PLK4 in intact cells.

Objective: To verify that CCCA binds to and stabilizes PLK4 in a cellular environment.

Materials:

  • Cancer cell line expressing PLK4 (e.g., MCF7 breast cancer cells)

  • Cell culture medium and reagents

  • Test compounds: CCCA and vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for SDS-PAGE and Western blotting (including a specific primary antibody for PLK4)

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency. Treat the cells with CCCA at various concentrations or with vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes).[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[17]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[15][17]

  • Sample Preparation and Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for PLK4.

  • Data Analysis: Quantify the band intensities for PLK4 at each temperature for both the vehicle- and CCCA-treated samples. Plot the band intensity versus temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of CCCA indicates target engagement.

CETSA_Workflow Cell_Culture 1. Culture & Treat Cells (CCCA vs. Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Challenge->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Western_Blot 5. Western Blot (Detect Soluble PLK4) Centrifugation->Western_Blot Analysis 6. Data Analysis (Plot Melting Curves) Western_Blot->Analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: Building a Comprehensive Profile

  • On-Target Potency: CCCA is a potent inhibitor of PLK4 with an IC50 of 5 nM, comparable to the known inhibitor CFI-400945.

  • Kinase Selectivity: CCCA demonstrates a highly selective profile. The IC50 values for off-target kinases like Aurora A/B and VEGFR2 are over 500-fold higher than for PLK4. This contrasts with CFI-400945, which shows significant activity against Aurora kinases.[2] CCCA's selectivity profile is more akin to the highly selective inhibitor, Centrinone-B.

  • Broad Target Profile: The broad target binding panel reveals minimal interaction (<20% inhibition) with a range of other important drug targets at a high concentration (10 µM). This suggests a low propensity for off-target effects mediated by these receptors and channels.

  • Cellular Engagement: A positive result in the CETSA experiment would confirm that CCCA can enter cells and bind to PLK4, leading to its thermal stabilization. This provides crucial evidence that the in vitro activity translates to a cellular context.

Conclusion

This guide has outlined a systematic and multi-faceted approach to assessing the off-target effects of the novel hypothetical PLK4 inhibitor, 1-(Carbamoylamino)cyclopropane-1-carboxylic acid. By combining in vitro kinase and receptor profiling with cellular target engagement assays, and comparing the results to well-characterized compounds, a comprehensive selectivity profile can be established.

The hypothetical data for CCCA suggests a promising candidate with high potency and selectivity. This type of detailed off-target assessment is fundamental to modern drug discovery, enabling project teams to make data-driven decisions, anticipate potential safety issues, and ultimately, increase the probability of success in developing novel, effective, and safe medicines.

References

  • ORIC Pharmaceuticals. (2022, April 13). Discovery of Novel, Highly Selective Inhibitors of PLK4 That Demonstrate In Vivo Regressions in TRIM37 High Xenografts. AACR Annual Meeting.
  • Repare Therapeutics. (2025, May 16). Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. Journal of Medicinal Chemistry.
  • Journal of Medicinal Chemistry. (2025, December 2). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Carbamoylamino)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Potential Hazards

While specific toxicological data for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is not detailed, analogous compounds like 1-Aminocyclopropane-1-carboxylic Acid are known to cause skin, eye, and respiratory irritation.[10][11][12][13] Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.[10] All laboratory chemicals should be treated as potentially hazardous, and waste should be managed accordingly.[5]

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[10][11][12]

  • Eye Irritation: Can cause serious eye irritation, including redness, tearing, and pain.[10][11][12][13]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[10][11][12]

In the absence of specific data, it is crucial to avoid generating dust and to use appropriate personal protective equipment (PPE) at all times.[10][14]

Immediate Handling and Storage of Waste

Proper disposal begins at the point of generation. Adherence to these immediate steps is critical for ensuring safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling 1-(Carbamoylamino)cyclopropane-1-carboxylic acid waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]

Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading.

  • Cleanup: For dry spills, carefully sweep or vacuum the material and place it in a designated hazardous waste container.[10][14] Avoid raising dust.[10][14] For wet spills, absorb the material with an inert absorbent and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly.

For large spills, evacuate the area and contact your institution's emergency response team.

Waste Container Selection and Labeling

Proper containment and labeling are cornerstones of compliant chemical waste disposal.[4][6][8]

  • Container Compatibility: Use a container that is chemically compatible with 1-(Carbamoylamino)cyclopropane-1-carboxylic acid. A high-density polyethylene (HDPE) container is generally a suitable choice. The container must be in good condition and have a secure, leak-proof lid.[4][6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[4] The label must also include:

    • The full chemical name: "1-(Carbamoylamino)cyclopropane-1-carboxylic acid" (no abbreviations or chemical formulas).[4]

    • The approximate percentage of each component if it is a mixed waste stream.[4]

    • The date when waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Irritant").

Accumulation of Waste in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required by the EPA to have designated Satellite Accumulation Areas (SAAs).[4] An SAA is a location at or near the point of waste generation where hazardous waste can be accumulated before it is moved to a central storage area.[4]

Key SAA Requirements:

  • Location: The SAA must be under the control of the person generating the waste.[4]

  • Container Management: Waste containers in an SAA must be kept closed at all times except when adding or removing waste.[4] Do not leave funnels in the containers.[4]

  • Segregation: Incompatible waste streams must be segregated to prevent dangerous chemical reactions.[4][6] For example, acids should be stored separately from bases.

  • Quantity Limits: The EPA has strict limits on the amount of hazardous waste that can be accumulated in an SAA. Once a container is full, it must be moved to the central storage area within 72 hours.[4]

Final Disposal Procedures

The final disposal of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid must be conducted through a licensed hazardous waste disposal company.[5][9] It is illegal to dispose of chemical waste down the drain or in the regular trash.[8][9]

Step-by-Step Final Disposal Process:

  • Request a Pickup: When your waste container is approaching full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]

  • Documentation: Ensure all necessary paperwork is completed. The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" tracking system for hazardous waste, which requires meticulous record-keeping.[5][6][9]

  • Packaging for Transport: Your EHS department will provide guidance on how to prepare the waste container for transport by the licensed disposal company.

  • Professional Disposal: The hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition.[5]

Regulatory Summary Table

RegulationKey RequirementReference
OSHA 29 CFR 1910.1450 Requires a written Chemical Hygiene Plan (CHP) for laboratories.[1][2][7]
EPA (RCRA) Establishes "cradle-to-grave" management of hazardous waste.[5][6][9]
EPA (40 CFR Part 262) Outlines standards for generators of hazardous waste, including SAA regulations.[4]

Decision-Making Workflow for Chemical Waste Disposal

ChemicalWasteDisposal cluster_generation Waste Generation Point cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Chemical Waste Generated (1-(Carbamoylamino)cyclopropane-1-carboxylic acid) B Wear Appropriate PPE A->B C Select & Label Hazardous Waste Container B->C D Store in SAA C->D E Keep Container Closed D->E F Segregate Incompatibles D->F G Monitor Fill Level D->G H Container Full? G->H H->G No I Contact EHS for Pickup H->I Yes J Complete Waste Manifest I->J K Licensed Vendor Disposal J->K

Caption: Decision workflow for compliant chemical waste disposal.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • 1-Aminocyclopropane-1-carboxylic Acid - Santa Cruz Biotechnology. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • 1 - SAFETY DATA SHEET. (2009, January 23).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • Safety Data Sheet - Cayman Chemical. (2025, June 20).
  • 5 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - PhytoTech Labs. (n.d.).
  • 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid | C8H11NO3 | CID 47002830. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Material Safety Data Sheet - 1-Amino-1-cyclopentanecarboxylic acid - Amazon S3. (2007, December 12).

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Personal protective equipment for handling 1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As research into plant hormone precursors and novel amino acid derivatives accelerates, laboratory safety protocols must evolve from generic guidelines into precise, chemically-informed systems. 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7) is a specialized urea derivative of 1-aminocyclopropane-1-carboxylic acid (ACC).

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with a self-validating operational framework. We will move beyond simply listing Personal Protective Equipment (PPE) to understanding the causality behind each safety choice, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.

Physicochemical Risk Profile

To select the correct PPE, we must first understand the physical and chemical nature of the threat. 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is typically handled as a fine, crystalline powder with a molecular weight of 144.13 g/mol [1].

  • Thermal Instability: The compound decomposes at 200 °C[1]. This critical metric dictates that heat-based sterilization or disposal methods (like autoclaving) must be avoided to prevent the release of toxic nitrogen oxide (NOx) fumes[2].

  • Irritation Potential: Drawing on the toxicological profile of its parent compound (ACC), this derivative is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory tract irritant (H335)[2][3].

  • Aerosolization Risk: The primary operational hazard is not chemical reactivity, but physical aerosolization. Fine organic powders generate static electricity during transit and handling, making them highly prone to becoming airborne when containers are opened[4].

The Causality of PPE Selection

Every piece of PPE serves as a specific barrier against a defined physicochemical failure mode. The table below quantifies the required PPE and explains the mechanistic justification for each requirement.

Quantitative PPE Matrix
PPE CategorySpecificationQuantitative MetricCausality & Justification
Gloves Nitrile (Non-powdered) 4 mil thicknessPrevents dermal absorption. Sweat can dissolve the powder against the skin, causing localized pH shifts and contact dermatitis (H315)[3].
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Standard safety glasses lack orbital seals. Goggles prevent aerosolized powder from bypassing the lens and dissolving in the tear film (H319)[2].
Respiratory N95 or P100 Respirator 95% filtration (0.3 μ m)Mandatory if handling outside a Class II Biosafety Cabinet or fume hood. Prevents inhalation of fine particulates that cause respiratory irritation (H335)[3].
Body Flame-Resistant Lab Coat100% Cotton or NomexSynthetic blends generate static electricity. Natural fibers mitigate static charge generation, reducing the risk of powder jumping from the spatula to the sleeve.

Operational Workflow: Step-by-Step Handling Protocol

A safe protocol is a self-validating system. The following methodology ensures that the risk of exposure is mitigated at the source, rendering your PPE a secondary safety net rather than the primary defense.

Phase 1: Environmental Preparation & Donning
  • Verify Containment: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor. A tissue paper taped to the sash should pull gently inward.

  • Don PPE Sequentially: Put on the 100% cotton lab coat, followed by the N95/P100 respirator (if applicable), chemical splash goggles, and finally, nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

Phase 2: Anti-Static Weighing Protocol
  • Discharge Static: Use an anti-static ionizer gun on the micro-spatula and the weigh boat before opening the chemical vial.

    • Causality: Inserting a statically charged spatula into a vial of fine powder causes the particles to repel, instantly aerosolizing them and challenging your respiratory PPE.

  • Transfer: Carefully transfer the 1-(Carbamoylamino)cyclopropane-1-carboxylic acid to the weigh boat.

    • Validation: If the powder aggressively clings to the vertical walls of the weigh boat rather than settling at the bottom, static is still present. Stop, re-ionize the environment, and proceed.

  • Solubilization: Dissolve the powder in your chosen solvent inside the fume hood before transporting it to the bench. Wetting the powder eliminates the inhalation hazard.

Spill Management and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent the spread of the irritant[4].

Step-by-Step Spill Response
  • Evacuate and Assess: Step back from the spill. If the spill occurred outside a fume hood, ensure your N95/P100 respirator is securely fitted before approaching[3].

  • Wet Containment (Crucial Step): Mist a disposable cleanroom wipe with deionized water or 70% ethanol and gently place it over the spilled powder.

    • Causality:Never dry sweep a powder spill. Dry sweeping mechanically forces particles into the air, drastically increasing the H335 inhalation risk[3][5]. The polar nature of the carboxylic acid and urea moieties ensures rapid wetting and dissolution into the damp wipe.

  • Wipe and Bag: Wipe inward from the edges of the spill to the center. Place the contaminated wipes into a sealable hazardous waste bag.

  • Secondary Cleaning: Wash the spill area with a mild soap solution to remove any residual chemical film, followed by a final water rinse[2].

Disposal Logistics
  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and wipes in a clearly labeled "Non-Hazardous Solid Organic Waste" container, unless local regulations classify amino acid derivatives strictly.

  • Thermal Warning: Because the compound decomposes at 200 °C[1], do not autoclave contaminated solid waste. Heat exposure will degrade the compound into hazardous nitrogen oxides (NOx)[2]. Route all waste for authorized chemical incineration.

Visualizing the Safety Workflow

The following diagram maps the critical path from pre-operation to disposal, highlighting the decision matrix for spill response.

OperationalWorkflow Start Pre-Operation: Verify Ventilation & Gather PPE Donning Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->Donning Handling Handling: Anti-Static Weighing of Powder Donning->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Spill Protocol: Wet Wipe, Do Not Dry Sweep SpillCheck->SpillResponse Yes Doffing Post-Operation: Doff PPE & Wash Hands SpillCheck->Doffing No Disposal Waste Disposal: Solid Hazardous Waste SpillResponse->Disposal Doffing->Disposal

Operational workflow for PPE donning, chemical handling, and spill response.

References

  • PhytoTechnology Laboratories. "SAFETY DATA SHEET - 1-Aminocyclopropanecarboxylic acid". PhytoTech Labs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.